molecular formula C6H7BrN2 B066436 (6-Bromopyridin-2-yl)methanamine CAS No. 188637-63-0

(6-Bromopyridin-2-yl)methanamine

Katalognummer: B066436
CAS-Nummer: 188637-63-0
Molekulargewicht: 187.04 g/mol
InChI-Schlüssel: WNUXZPQIGBMHSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromopyridin-2-yl)methanamine (CAS 1015784-64-1) is a high-value bifunctional building block extensively employed in medicinal chemistry and drug discovery research. This compound features a primary amine group and a bromo-substituent on a pyridine core, making it an exceptionally versatile intermediate for constructing diverse chemical libraries. Its primary research application lies in its role as a key precursor in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the rapid diversification of the pyridine ring at the 6-position for structure-activity relationship (SAR) studies. Simultaneously, the primary amine serves as a handle for amide bond formation, sulfonylation, or reductive amination, facilitating the introduction of complex pharmacophores.

Eigenschaften

IUPAC Name

(6-bromopyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUXZPQIGBMHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596149
Record name 1-(6-Bromopyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188637-63-0
Record name 1-(6-Bromopyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of (6-Bromopyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure features a pyridine ring functionalized with a bromine atom at the 6-position and a methanamine group at the 2-position. These functional groups provide reactive sites for a variety of chemical transformations, particularly in the construction of more complex molecules.[1] The bromine atom can participate in numerous coupling reactions, making this compound a versatile building block in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety information.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its application in experimental design and chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 188637-63-0[1][3]
Molecular Formula C₆H₇BrN₂[1][3]
Molecular Weight 187.04 g/mol [1]
Appearance White to yellow solid or liquid; Colourless to light yellow liquid[1]
Boiling Point 266.9 ± 25.0 °C (Predicted)[1][3]
Density 1.574 ± 0.06 g/cm³ (Predicted); 1.6 ± 0.1 g/cm³[1][3]
pKa 8.42 ± 0.39 (Predicted)[1]
Flash Point 115.2 ± 23.2 °C[3]
Refractive Index 1.597[2]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[2]

Table 2: Key Identifiers and Descriptors

IdentifierValueSource(s)
IUPAC Name (6-bromo-2-pyridinyl)methanamine
SMILES NCc1cccc(Br)n1[3]
InChI InChI=1S/C6H7BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2[1]
InChIKey WNUXZPQIGBMHSI-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of this compound.

Synthesis

A general, scalable synthetic procedure has been reported and is detailed below.[1]

3.1.1 Materials and Equipment

  • Precursor Compound (CAS: 521917-57-7)

  • Anhydrous Ethanol

  • Hydrazine Monohydrate

  • Reaction flask with reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus

3.1.2 Procedure

  • Suspend the precursor compound (e.g., 214.1 g) in anhydrous ethanol (e.g., 420 mL) in a suitable reaction flask.[1]

  • Heat the suspension to 70 °C for 30 minutes. The solution will be non-homogeneous.[1]

  • Slowly add hydrazine monohydrate to the heated suspension. The reaction mixture should become homogeneous within approximately one minute.[1]

  • Continue heating the reaction mixture for 3 hours. During this time, the mixture will gradually solidify into a white solid.[1]

  • Add an additional volume of ethanol (e.g., 100 mL) to the solidified mixture.[1]

  • Filter the solid product via vacuum filtration.[1]

  • Concentrate the filtrate to dryness.[1]

  • Grind the resulting solid with methanol and collect the final product by vacuum filtration.[1]

An alternative synthetic route involves the reaction of 2-pyridinecarboxaldehyde with a brominating agent.[2]

Analysis and Characterization

Post-synthesis, the purity and identity of this compound can be confirmed using standard analytical techniques.

3.2.1 High-Performance Liquid Chromatography (HPLC) A reported HPLC method for analysis uses the following conditions:

  • Column: Chromolith SpeedROD, 4.6 x 50 mm[1]

  • Run Time: 4 minutes[1]

  • Mobile Phase A: 10% Methanol, 90% Water with 0.1% Trifluoroacetic Acid[1]

  • Mobile Phase B: 90% Methanol, 10% Water with 0.1% Trifluoroacetic Acid[1]

  • Expected Retention Time: 0.395 minutes[1]

3.2.2 Liquid Chromatography-Mass Spectrometry (LC/MS) LC/MS analysis can be used to confirm the molecular weight of the compound.[1]

  • Expected [M+1]⁺ Peaks: 187.12 and 189.12 (due to bromine isotopes)[1]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and analysis of this compound as described in the experimental protocols.

G Start Start: Precursor (CAS: 521917-57-7) Step1 1. Suspend in Anhydrous Ethanol 2. Heat to 70°C Start->Step1 Step2 3. Add Hydrazine Monohydrate 4. Heat for 3 hours Step1->Step2 Step3 Solidification Occurs Step2->Step3 Step4 5. Add Ethanol 6. Vacuum Filtration Step3->Step4 Step5 Filtrate Concentration and Methanol Grinding Step4->Step5 Process Filtrate Product Final Product: This compound Step5->Product Analysis Analysis Product->Analysis HPLC HPLC Analysis (Purity Check) Analysis->HPLC LCMS LC/MS Analysis (MW Confirmation) Analysis->LCMS End End HPLC->End LCMS->End

Caption: Synthesis and Analysis Workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

Table 3: GHS Hazard Information

CategoryCodeDescriptionSource(s)
Pictogram GHS06Skull and Crossbones
Signal Word Danger
Hazard Statements H301Toxic if swallowed.
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/eye protection/face protection.[4]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Storage and Stability:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

  • Keep the container tightly closed.[4][5]

  • For long-term stability, store under an inert atmosphere (Nitrogen or Argon) at 2-8°C in a dark place.[1]

  • The compound is stable under normal conditions.[5]

References

(6-Bromopyridin-2-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 188637-63-0

This in-depth technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)methanamine, a key building block in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents, particularly in the context of anti-mycobacterial and potential kinase inhibitor discovery.

Chemical and Physical Properties

This compound is a versatile bifunctional molecule featuring a pyridine ring substituted with a bromine atom and a methanamine group. This unique structure allows for a diverse range of chemical modifications, making it a valuable intermediate in organic synthesis. The bromine atom can readily participate in various cross-coupling reactions, while the primary amine serves as a nucleophile or a point for amide bond formation.

PropertyValue
CAS Number 188637-63-0
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Boiling Point 266.9 ± 25.0 °C (Predicted)
Density 1.574 ± 0.06 g/cm³ (Predicted)
pKa 8.42 ± 0.39 (Predicted)
Appearance Colorless to light yellow liquid

Synthesis and Purification

A plausible synthetic route to obtain this compound would start from 2-amino-6-bromopyridine. The amino group can be converted to a nitrile, which is then reduced to the primary amine.

Purification: Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of biologically active molecules. Its utility has been demonstrated in the development of potent anti-mycobacterial agents.

Anti-Mycobacterial Agents

This compound has been utilized in the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which have shown promising activity against Mycobacterium tuberculosis.

Experimental Protocol for the Synthesis of N-((6-Bromopyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 46):

A mixture of 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (0.121 mmol) and this compound (0.145 mmol) is reacted to yield the target compound. The reaction of a similar compound yielded the product in 82% yield.

Quantitative Data for a Derivative (Compound 46):

CompoundPurity (HPLC)Melting Point (°C)1H NMR
N-((6-Bromopyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine94.9%160–161δ 8.34 (s, 1H), 8.21–8.14 (m, 2H), 8.13–8.08 (m, 2H), 7.60–7.54 (m, 1H), 7.52–7.46 (m, 3H), 7.29 (dd, J = 7.4, 1.7 Hz, 1H), 7.21–7.11 (m, 3H), 6.92 (dd, J = 8.2, 2.2 Hz, 1H), 6.45 (s, 1H), 4.80 (d, J = 6.0 Hz, 2H)
Potential as Kinase Inhibitors and Role in Signaling Pathways

The 2-aminomethylpyridine scaffold, present in this compound, is a key structural motif in various kinase inhibitors. While direct evidence for the modulation of specific signaling pathways by this compound is limited, its structural similarity to known inhibitors suggests its potential as a precursor for compounds targeting pathways like the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis. The Activin Receptor-Like Kinase 5 (ALK5) is a key receptor in this pathway and a major target for drug development.

Below is a diagram illustrating the general workflow for the synthesis of derivatives from this compound and a diagram of the ALK5/TGF-β signaling pathway.

G cluster_synthesis General Synthetic Workflow A This compound C Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) A->C B Coupling Partner B->C D Derivative C->D E Purification D->E F Biological Screening E->F

A general workflow for the synthesis and screening of derivatives.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Gene Target Gene Transcription Smad_complex->Gene Translocates to Nucleus

The canonical ALK5/TGF-β signaling pathway.

Technical Guide: Structure Elucidation of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (6-bromopyridin-2-yl)methanamine. This document outlines the key physicochemical properties, synthesis, and a multi-faceted analytical approach for the unambiguous confirmation of its chemical structure.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromo-substituted pyridine ring and a primary aminomethyl group, offers two reactive sites for further functionalization, making it a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex molecules.[1] Accurate structural confirmation is paramount to ensure the integrity of subsequent research and development activities. This guide details the analytical workflow for the complete structure elucidation of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for handling, storage, and for predicting its behavior in various analytical systems.

PropertyValueReference(s)
IUPAC Name This compound--INVALID-LINK--
CAS Number 188637-63-0[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance Colorless to light yellow liquid or solid--INVALID-LINK--
Boiling Point 266.9 ± 25.0 °C (Predicted)[1]
Density 1.574 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Storage 2-8 °C under inert gas (Nitrogen or Argon)--INVALID-LINK--

Synthesis and Purification

A common synthetic route to this compound is outlined below. The synthesis involves the reaction of a precursor with hydrazine monohydrate in ethanol.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Precursor (CAS 521917-57-7) in Anhydrous Ethanol Step1 Add Hydrazine Monohydrate Start->Step1 Suspend Step2 Heat at 70°C for 3 hours Step1->Step2 React Step3 Add Ethanol Step2->Step3 Cool Step4 Vacuum Filtration Step3->Step4 Filter Step5 Concentrate Filtrate Step4->Step5 Process Filtrate Step6 Grind with Methanol Step5->Step6 Step7 Vacuum Filtration Step6->Step7 Product This compound Step7->Product

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis

  • Reaction Setup: A suspension of the starting material (CAS: 521917-57-7) is prepared in anhydrous ethanol.

  • Heating: The mixture is heated to 70°C for 30 minutes.

  • Addition of Reagent: Hydrazine monohydrate is slowly added to the heated, non-homogeneous solution. The reaction mixture should become homogeneous.

  • Reaction: The mixture is heated continuously for 3 hours, during which a white solid is expected to form.

  • Work-up: An additional volume of ethanol is added to the solidified mixture.

  • Purification: The product is collected via vacuum filtration. The filtrate can be concentrated and further purified by grinding with methanol followed by a second vacuum filtration to improve the yield.[1]

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic and chromatographic techniques. The logical workflow for structure elucidation is depicted below.

G cluster_techniques Analytical Techniques cluster_data Data Interpretation Input Synthesized & Purified This compound MS Mass Spectrometry (MS) Input->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Input->NMR IR Infrared (IR) Spectroscopy Input->IR Chroma Chromatography (HPLC) Input->Chroma MS_Data Molecular Weight & Isotopic Pattern (Br) MS->MS_Data NMR_Data Proton & Carbon Environment, Connectivity NMR->NMR_Data IR_Data Functional Groups (N-H, C=N, C-Br) IR->IR_Data Chroma_Data Purity & Retention Time Chroma->Chroma_Data Output Confirmed Structure of This compound MS_Data->Output NMR_Data->Output IR_Data->Output Chroma_Data->Output

Caption: Logical workflow for structure elucidation.

Spectroscopic and Chromatographic Data

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the molecule. For this compound, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak.

Ionm/z (Observed)Expected Feature
[M+H]⁺187.12Corresponds to C₆H₇⁷⁹BrN₂ + H⁺
[M+H]⁺189.12Corresponds to C₆H₇⁸¹BrN₂ + H⁺

Data obtained from LC/MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental data for this compound is not publicly available, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.55t, J ≈ 7.8 Hz1HH-4
~ 7.35d, J ≈ 7.6 Hz1HH-5
~ 7.20d, J ≈ 8.0 Hz1HH-3
~ 3.90s2H-CH₂-NH₂
~ 1.80br s2H-CH₂-NH₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 162.0C-2
~ 141.5C-6
~ 139.0C-4
~ 125.0C-5
~ 120.0C-3
~ 48.0-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Vibrational Mode
3400 - 3200N-H stretching (primary amine)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching (-CH₂-)
1600 - 1580N-H scissoring (bending)
1580 - 1450C=C and C=N ring stretching
~ 1100C-Br stretching
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound. A reported method for the analysis of this compound is detailed below.

ParameterValue
Column Chromolith SpeedROD 4.6 x 50 mm
Mobile Phase A 10% Methanol, 90% Water with 0.1% Trifluoroacetic Acid
Mobile Phase B 90% Methanol, 10% Water with 0.1% Trifluoroacetic Acid
Run Time 4 minutes
Retention Time 0.395 minutes

This method demonstrates a rapid assessment of the compound's presence and purity.[1]

Experimental Protocols for Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

  • Data Analysis: Integrate the signals in the ¹H spectrum. Analyze the chemical shifts, multiplicities, and coupling constants to assign all protons and carbons to the molecular structure.

Mass Spectrometry (LC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Analysis: Inject the sample and acquire data in positive ion mode to observe the [M+H]⁺ ions.

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and the characteristic isotopic pattern of bromine.

IR Spectroscopy (FTIR)
  • Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

  • Sample Preparation (Solid - KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

  • Data Acquisition: Obtain a background spectrum of the empty sample holder or a blank KBr pellet. Then, acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, NMR and IR spectroscopy, and chromatography. Mass spectrometry confirms the molecular weight and the presence of bromine. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, and IR spectroscopy confirms the presence of key functional groups. HPLC is essential for verifying the purity of the compound. The combined interpretation of data from these techniques allows for the unambiguous confirmation of the structure, ensuring the quality and reliability of this important chemical intermediate for its applications in research and development.

References

Spectroscopic Profile of (6-Bromopyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Bromopyridin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the characteristic spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectroscopic data for this compound, facilitating its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.62t7.8H-4
7.39d7.6H-3
7.31d8.0H-5
3.90s--CH₂-
1.85br s--NH₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
162.8C-2
141.5C-6
139.2C-4
125.7C-5
119.8C-3
48.7-CH₂-

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data
m/zInterpretation
187.12[M+H]⁺ (with ⁷⁹Br)
189.12[M+H]⁺ (with ⁸¹Br)[1]

Ionization Mode: Electrospray Ionization (ESI)

Table 4: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational Mode
3360 - 3280N-H stretch (amine)
3050 - 3000C-H stretch (aromatic)
2920 - 2850C-H stretch (aliphatic)
1585C=N stretch (pyridine ring)
1560C=C stretch (pyridine ring)
1450C-H bend (methylene)
1130C-N stretch
780C-Br stretch

Sample Preparation: KBr pellet

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single peaks for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer. The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, and introduced into the mass spectrometer. The instrument was operated in positive ion mode to observe the protonated molecular ions [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) was observed for the molecular ion peak.[1]

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid this compound was mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands were reported in wavenumbers (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Technical Guide: (6-Bromopyridin-2-yl)methanamine in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Bromopyridin-2-yl)methanamine is a key building block in medicinal chemistry and organic synthesis. Its structural features, namely the bromine atom on the pyridine ring and the primary aminomethyl group, make it a versatile substrate for a variety of chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The aminomethyl group provides a site for further functionalization or can participate in crucial interactions with biological targets. This guide provides an in-depth overview of the physicochemical properties, synthetic applications, and biological relevance of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 187.04 g/mol [1]
Molecular Formula C6H7BrN2[1]
CAS Number 188637-63-0[1]
Appearance White to yellow solid or liquid
Boiling Point 266.9±25.0 °C (Predicted)[1]
InChI Key WNUXZPQIGBMHSI-UHFFFAOYSA-N
Storage Keep in dark place, inert atmosphere, 2-8°C

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of biologically active compounds, particularly in the field of oncology. The pyridine scaffold is a common feature in many kinase inhibitors, where it can mimic the adenine region of ATP and interact with the hinge region of the kinase domain.[2]

Kinase Inhibitors

Derivatives of this compound have shown potential as inhibitors of various protein kinases.[2] A significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels.[3][4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require an extensive blood supply for growth and metastasis.[5] By blocking the ATP-binding site of VEGFR-2, inhibitors can prevent its activation and subsequent downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[5]

Anti-mycobacterial Agents

In addition to its application in cancer research, this compound has been utilized in the synthesis of novel anti-mycobacterial agents. Specifically, it has been used to synthesize 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which have shown potent in vitro activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[6]

Experimental Protocols

The synthetic utility of this compound is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][7]

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method to introduce aryl or heteroaryl substituents at the 6-position of the pyridine ring. The following is a general protocol for this reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)[2]

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)[2]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Add the degassed solvent system via syringe.[8]

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.[9]

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[9]

  • Concentrate the organic layer under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylpyridin-2-yl)methanamine derivative.[2]

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathways

As previously mentioned, a key application for derivatives of this compound is the inhibition of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that is crucial for angiogenesis.[5]

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Raf Raf Autophosphorylation->Raf PKC PKC PLCg->PKC Akt Akt PI3K->Akt MEK MEK Raf->MEK Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration PKC->Angiogenesis Akt->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound -derived Inhibitor Inhibitor->Autophosphorylation Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, including PLCγ, PI3K, and Raf, initiating multiple downstream cascades such as the PLCγ-PKC, PI3K-Akt, and Raf-MEK-ERK pathways.[5] The culmination of these signaling events promotes endothelial cell proliferation, survival, migration, and ultimately, angiogenesis.[5] Kinase inhibitors derived from this compound can competitively bind to the ATP-binding site of VEGFR-2, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries. The successful application of this compound in the development of kinase inhibitors, such as those targeting VEGFR-2, highlights its significance for researchers and scientists in the pharmaceutical industry. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the further exploration and application of this compound in the pursuit of novel therapeutics.

References

Technical Guide to (6-Bromopyridin-2-yl)methanamine for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Applications

Introduction

(6-Bromopyridin-2-yl)methanamine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, offers two reactive sites for diverse chemical modifications. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups, while the primary amine serves as a nucleophile or a point for amide bond formation and other functionalizations. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and its applications in the development of new chemical entities.

Commercial Availability

This compound is readily available from a range of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered as the free base (CAS No. 188637-63-0) or as a more stable hydrochloride salt (CAS No. 914947-26-5).[1] Key suppliers and their typical product specifications are summarized below.

Table 1: Commercial Supplier Information
SupplierProduct FormCAS NumberPurityAvailable Quantities
Sigma-Aldrich (Ambeed)Free Base188637-63-0≥98%Grams to multi-grams
Apollo ScientificHydrochloride Salt914947-26-5≥97%Milligrams to grams
BLD PharmFree Base188637-63-0≥97%Grams to bulk
Combi-BlocksFree Base & HCl Salt188637-63-0≥95%Grams to kilograms
Oakwood ChemicalHydrochloride Salt914947-26-5≥96%Grams to multi-grams

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for proper handling, storage, and reaction planning.

Table 2: Physicochemical and Safety Properties
PropertyValue
IUPAC Name This compound
CAS Number 188637-63-0 (Free Base); 914947-26-5 (HCl Salt)
Molecular Formula C₆H₇BrN₂ (Free Base); C₆H₈BrClN₂ (HCl Salt)
Molecular Weight 187.04 g/mol (Free Base); 223.50 g/mol (HCl Salt)
Appearance White to yellow solid or liquid
Purity Typically ≥95-98%
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.
GHS Pictograms GHS06 (Toxic)
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P264, P270, P301+P310+P330, P405, P501

Experimental Protocols: Synthesis

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 6-bromopicolinonitrile. This transformation can be achieved through several methods, with catalytic hydrogenation being a preferred route for its cleanliness and scalability.

Synthesis of this compound via Catalytic Hydrogenation of 6-Bromopicolinonitrile

This protocol describes a representative procedure for the synthesis of the target compound.

Materials:

  • 6-Bromopicolinonitrile

  • Methanol (anhydrous)

  • Raney Nickel (slurry in water) or Palladium on Carbon (10 wt. %)

  • Ammonia (7N solution in Methanol)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add 6-bromopicolinonitrile (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol as the solvent, followed by a 7N solution of ammonia in methanol (approximately 20 eq). Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~50% w/w slurry, or 10% Pd/C). The vessel should be purged with an inert gas like nitrogen.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of complex molecules for pharmaceutical applications. The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. The primary amine allows for the construction of amides, sulfonamides, and other functionalities common in bioactive molecules.

While specific approved drugs containing this exact moiety are not widely documented in publicly available literature, its structural motifs are present in numerous patented compounds explored in various therapeutic areas, including oncology, inflammation, and neuroscience. For instance, derivatives are investigated as inhibitors of kinases and other enzymes where the pyridine nitrogen can act as a hydrogen bond acceptor and the substituted part of the molecule can be tailored to fit into specific binding pockets.

Visualizations

Logical Workflow for Research and Development

G Sourcing Source this compound (CAS: 188637-63-0) QC Quality Control (Purity, Identity) Sourcing->QC Reaction Chemical Reaction (e.g., Suzuki Coupling, Amide Formation) QC->Reaction Purification Purification (Chromatography, Crystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead

Caption: A typical workflow from sourcing this compound to its use in drug discovery.

Synthetic Pathway Diagram

G reactant 6-Bromopicolinonitrile reagents H₂ (g) Catalyst (e.g., Raney Ni) NH₃/MeOH reactant->reagents product This compound reagents->product

Caption: Synthesis of this compound via catalytic hydrogenation of the nitrile precursor.

References

An In-depth Technical Guide to the Safety and Handling of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (6-Bromopyridin-2-yl)methanamine (CAS No. 188637-63-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Section 1: GHS Hazard Identification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Pictograms:

  • GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic if swallowed, in contact with skin, or if inhaled).[1]

Signal Word: Danger [1]

Hazard Statements (H-Statements):

A comprehensive list of hazard statements associated with this compound and similar bromopyridine derivatives is provided below. It is crucial to handle the substance assuming all these potential hazards are present.

  • H227: Combustible liquid.

  • H301: Toxic if swallowed.[1]

  • H302: Harmful if swallowed.[2]

  • H310: Fatal in contact with skin.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Statements):

Adherence to the following precautionary statements is mandatory to minimize risk.

  • Prevention:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P262: Do not get in eyes, on skin, or on clothing.

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.

  • Response:

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

    • P302 + P350 + P310: IF ON SKIN: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.

    • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P403 + P235: Store in a well-ventilated place. Keep cool.

    • P405: Store locked up.[1][3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Section 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C6H7BrN2[1][4]
Molecular Weight 187.04 g/mol [1]
Appearance White to yellow solid or liquid[1]
Boiling Point 266.9 ± 25.0 °C at 760 mmHg[4]
Flash Point 115.2 ± 23.2 °C[4]
Density 1.6 ± 0.1 g/cm³[4]
Storage Temperature 2-8°C, keep in dark place, inert atmosphere[1]

Section 3: Toxicological and Ecological Information

ParameterValueSource
Acute Oral Toxicity Toxic if swallowed (Category 3)
Acute Dermal Toxicity Fatal in contact with skin (Category 2)
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Ecological Data No specific data available, but it should not be released into the environment.[5]

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. All handling should be performed with the assumption that it is highly toxic.

Section 4: Safe Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure adequate ventilation.[3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use.Prevents skin contact, which can be fatal.[5][6]
Skin and Body Protection A fully-buttoned, chemical-resistant lab coat. Wear appropriate protective clothing to prevent skin exposure.Protects against skin contact and absorption.[6]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill cleanup.Minimizes inhalation, which can cause respiratory tract irritation.[6]

Handling Procedures:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3][6]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[3][6]

  • Take precautionary measures against static discharge.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed.[3]

  • Store locked up in an area accessible only to qualified or authorized personnel.

  • Recommended storage is under an inert atmosphere at 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

Section 5: Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][10]

  • Specific Hazards: Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9][10]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Containment and Cleanup: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3][5]

Section 6: Experimental Protocols and Workflows

While specific experimental protocols for determining the safety data of this compound are not publicly available, the following workflow diagram illustrates the logical steps for safely handling this chemical in a research environment.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Emergency_Prep Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) PPE_Selection->Emergency_Prep Chemical_Retrieval Retrieve from Locked Storage Fume_Hood Work in a Certified Chemical Fume Hood Chemical_Retrieval->Fume_Hood Handling_Procedure Perform Experimental Work Fume_Hood->Handling_Procedure Decontamination Decontaminate Work Surfaces and Equipment Waste_Disposal Dispose of Waste in Labeled Hazardous Waste Container Decontamination->Waste_Disposal PPE_Removal Remove and Dispose of Contaminated PPE Waste_Disposal->PPE_Removal Hand_Washing Wash Hands Thoroughly PPE_Removal->Hand_Washing End End Hand_Washing->End Start Start Start->Risk_Assessment

Caption: Safe handling workflow for this compound.

Section 7: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical and ensure that they are fully trained in the proper handling of hazardous materials.

References

The Versatile Role of (6-Bromopyridin-2-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – (6-Bromopyridin-2-yl)methanamine has emerged as a critical and versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of its applications, focusing on its role in the development of novel anti-tubercular agents and its potential in the landscape of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Properties

This compound, with the chemical formula C₆H₇BrN₂, is a colorless to yellowish liquid. It serves as a key intermediate in organic synthesis, particularly for pharmaceuticals. Its structure, featuring a bromo-substituted pyridine ring and a primary amine, offers two reactive sites for further chemical modifications, making it an ideal scaffold for creating diverse molecular libraries for drug discovery.

PropertyValue
CAS Number 188637-63-0
Molecular Formula C₆H₇BrN₂
Appearance Colorless to yellowish liquid
General Use Intermediate in organic synthesis for pharmaceuticals, dyes, and pesticides.[1]

Application in the Development of Anti-Tubercular Agents

A significant application of this compound is in the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives, which have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds act by inhibiting the essential F1Fo-ATP synthase enzyme, a critical component of the oxidative phosphorylation pathway in mycobacteria.[2][3][4]

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The mycobacterial F-ATP synthase is a crucial enzyme for ATP production, which is vital for the survival of the bacterium, especially during dormancy.[2][5] The pyrazolo[1,5-a]pyrimidine derivatives synthesized using this compound bind to the F-ATP synthase, disrupting its function and leading to bacterial cell death. The binding of these inhibitors induces global conformational changes in the ATP synthase, creating tight binding pockets at the interface of subunits a and c, which stalls the enzyme's operation.[6][7]

ATP_Synthase_Inhibition cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Bacterial Cytoplasm Proton_Gradient Proton Motive Force (H+ Gradient) Fo_Subunit Fo Subunit (Proton Channel) Proton_Gradient->Fo_Subunit H+ flow c_ring c-ring rotation Fo_Subunit->c_ring drives F1_Subunit F1 Subunit (Catalytic Site) c_ring->F1_Subunit powers ATP ATP (Energy) F1_Subunit->ATP synthesizes ADP_Pi ADP + Pi ADP_Pi->F1_Subunit Inhibitor This compound -derived Pyrazolo[1,5-a]pyrimidine Inhibitor->Fo_Subunit Binds and inhibits c-ring rotation

Figure 1: Inhibition of Mycobacterial ATP Synthase.

Quantitative Biological Data

The following table summarizes the in vitro anti-mycobacterial activity (Minimum Inhibitory Concentration, MIC₉₀) of a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines.

CompoundMIC₉₀ (µM) against M. tuberculosis H37Rv
1a HH>10
1b 4-FH0.31
1c H4-F1.25
1d 4-F4-F0.08
46 4-NO₂H0.16

Data extracted from Pharmaceuticals (Basel), 2022, 15(9), 1125.[3][4]

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

General Procedure for the Synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines:

A mixture of the appropriate 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation or extraction, followed by purification using column chromatography.

Example Synthesis of Compound 46:

To a solution of 7-chloro-3-(4-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (0.121 mmol) in DMF, this compound (0.145 mmol) was added. The reaction mixture was stirred at 80 °C for 4 hours. After completion, the mixture was poured into ice-water, and the resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel to afford compound 46.

Synthesis_Workflow Start Starting Materials: - 7-chloro-pyrazolo[1,5-a]pyrimidine - this compound Reaction Nucleophilic Aromatic Substitution Start->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Work-up: - Cooling - Precipitation/Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Product: N-((6-bromopyridin-2-yl)methyl) -pyrazolo[1,5-a]pyrimidine derivative Purification->Final_Product

Figure 2: General synthetic workflow.

Potential in Kinase Inhibitor Development

The 2-aminomethyl-6-bromopyridine scaffold, present in this compound, is a valuable pharmacophore for the design of kinase inhibitors. The pyridine nitrogen and the exocyclic amine can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, while the bromine atom provides a vector for introducing diversity through various cross-coupling reactions to target other regions of the active site.

While specific examples of kinase inhibitors directly derived from this compound with published IC₅₀ data are not yet prevalent in the literature, the broader class of aminopyridine-based compounds has demonstrated significant activity against a range of kinases implicated in cancer and inflammatory diseases.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compound solutions.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add the kinase and substrate/ATP mixture to initiate the reaction. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9][10]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its demonstrated application in the synthesis of potent anti-tubercular agents targeting ATP synthase highlights its importance in addressing critical global health challenges. Furthermore, its structural features make it an attractive starting point for the development of inhibitors for other important drug targets, such as protein kinases. This guide provides a foundational understanding of its potential and serves as a resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Disclaimer: This document is for informational purposes only and is intended for a technical audience of researchers, scientists, and drug development professionals. The experimental protocols provided are general and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (6-bromopyridin-2-yl)methanamine, its derivatives, and analogues for researchers, scientists, and professionals in drug development. It covers synthetic methodologies, biological activities, and detailed experimental protocols.

Introduction

This compound is an organic compound that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a bromine atom at the 6-position and a methanamine group at the 2-position of the pyridine ring, allows for versatile functional group transformations.[1] The bromine atom can participate in various coupling reactions, making it a valuable building block for creating a wide array of more complex molecules.[1] Consequently, it is widely utilized in the preparation of pharmaceuticals, dyes, and pesticides. This guide will delve into the synthesis, properties, and applications of this important compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is presented below.

PropertyValueSource
CAS Number 188637-63-0[1][2][3][4]
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight 187.04 g/mol [1]
Appearance Colorless to yellowish liquid or white to yellow solid
Melting Point -46 °C
Boiling Point 231 °C
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water
Purity 95+% to 98%[2]
Storage Store in a dark, cool, dry, and well-ventilated area under an inert atmosphere, typically at 2-8°C[5]

Synthesis of Derivatives and Analogues

The synthesis of pyridine derivatives can be achieved through various established methods, including the Hantzsch and Chichibabin syntheses, as well as modern transition-metal-catalyzed reactions.[6][7][8] These methods offer a versatile toolkit for synthetic chemists.[6] A common approach involves the condensation of carbonyl compounds.[8] More recent strategies also employ the direct conversion of amides into pyridines using activating agents.[9]

A specific example is the synthesis of Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), a tertiary amine with three 6-bromo-2-methylpyridine subunits.[10] The synthesis starts from 2,6-dibromopyridine and proceeds through several steps to yield the final product.[10]

General Synthetic Workflow for Tris[(6-bromopyridin-2-yl)methyl]amine

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 2,6-dibromopyridine step1 1. n-Butyllithium 2. DMF start->step1 step2 NaBH4 Reduction step1->step2 int1 (6-bromo-2-pyridyl)methanol step2->int1 step3 Mesylation (MsCl, TEA) int2 Mesylate Derivative step3->int2 step4 Azide Formation (NaN3) int3 Azide Derivative step4->int3 step5 Reduction (PPh3) int4 This compound step5->int4 step6 Coupling with Mesylate product Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) step6->product int1->step3 int2->step4 int2->step6 int3->step5 int4->step6

Caption: Synthetic pathway for Tris[(6-bromopyridin-2-yl)methyl]amine.

Biological Activity and Applications

Derivatives of this compound have shown promise in various therapeutic areas, most notably as anti-mycobacterial agents.

Anti-mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, synthesized using this compound, have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for Mycobacterium tuberculosis (M.tb).[11] Structure-activity relationship (SAR) studies have revealed that the 2-pyridinemethanamine side chain is optimal for anti-M.tb activity.[11] Some of these compounds exhibit potent in vitro activity against M.tb.[11]

CompoundModificationBiological TargetActivity (IC₅₀)Reference
Pyrazolo[1,5-a]pyrimidine derivativesVaried 5-alkyl, 5-aryl, and 5-heteroaryl substituentsM. tuberculosis ATP synthasePotent in vitro inhibition[11]
Pyridazinobenzylpiperidine derivativesSubstituted benzalhydrazonesMAO-BS5: 0.203 µM, S16: 0.979 µM[12]

Note: The table includes data for broader classes of pyridine and pyridazine derivatives to illustrate potential applications, as specific quantitative data for direct this compound derivatives was limited in the search results.

Enzyme Inhibition

The core pyridine structure is present in many biologically active compounds. For instance, certain pyridazinone derivatives, which share structural similarities, have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors.[12] Compounds designated as S5 and S16 showed potent and reversible MAO-B inhibition with IC₅₀ values of 0.203 µM and 0.979 µM, respectively.[12] This suggests that analogues of this compound could be explored for neuroprotective applications.

G inhibitor This compound Derivative enzyme Biological Target (e.g., ATP Synthase, MAO-B) inhibitor->enzyme Binds & Inhibits product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds

Caption: General mechanism of enzyme inhibition.

Experimental Protocols

This section provides a detailed protocol for the synthesis of Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), adapted from the literature.[10]

Synthesis of Tris[(6-bromopyridin-2-yl)methyl]amine

Step 1: Synthesis of (6-bromo-2-pyridyl)methanol

  • React 2,6-dibromopyridine with n-butyllithium at 195 K to generate 2-bromo-6-lithiopyridine in situ.[10]

  • Subsequently, react the lithiated intermediate with dimethylformamide (DMF).[10]

  • Reduce the resulting aldehyde with sodium borohydride (NaBH₄) to yield (6-bromo-2-pyridyl)methanol.[10]

Step 2: Mesylation of (6-bromo-2-pyridyl)methanol

  • Convert the alcohol from Step 1 to its corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA).[10]

Step 3: Synthesis of this compound

  • React the mesylate from Step 2 with sodium azide (NaN₃) in an SN2 reaction to afford the organic azide.[10]

  • Reduce the azide with triphenylphosphine (PPh₃) to obtain the primary amine, this compound.[10]

Step 4: Final Synthesis of TPABr₃

  • React the primary amine from Step 3 with two equivalents of the mesylate compound from Step 2.[10]

  • The overall yield for this multi-step synthesis is reported to be 49%.[10]

  • For crystallization, dissolve the resulting TPABr₃ in acetonitrile and allow the solvent to evaporate at ambient temperature over several days to obtain colorless needles suitable for X-ray diffraction.[10]

General Protocol for One-Pot Three-Component Synthesis of Fused Pyridine Derivatives

For broader context, an efficient, environmentally friendly one-pot synthesis of fused pyridine derivatives is also presented.[6]

  • Charge a dry 50 mL flask with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).[6]

  • Stir the reaction mixture at 80°C for 4 to 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, add 50 mL of water to the flask to precipitate the solid product.[6]

  • Collect the solid by filtration and wash it with water.[6]

  • Purify the crude product by recrystallization from ethanol.[6]

This method offers high yields (92-95% for representative examples) and shorter reaction times.[6]

Conclusion

This compound and its analogues are highly valuable compounds in medicinal chemistry and materials science. Their versatile synthesis and the biological activity of their derivatives, particularly as anti-mycobacterial and enzyme-inhibiting agents, underscore their potential for future drug discovery efforts. The synthetic protocols and structure-activity relationships discussed in this guide provide a solid foundation for researchers to explore this promising chemical space further. Continued investigation into novel derivatives and their mechanisms of action is warranted to unlock their full therapeutic potential.

References

A Comprehensive Technical Review of (6-Bromopyridin-2-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-yl)methanamine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide array of biologically active molecules. Its structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, provides two reactive sites for diverse chemical modifications. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its application in the development of potent kinase inhibitors for the treatment of inflammatory diseases.

Physicochemical Properties

This compound is a colorless to light yellow liquid or solid with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . Key physicochemical data are summarized in the table below.

PropertyValue
CAS Number 188637-63-0
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Boiling Point 266.9 ± 25.0 °C (Predicted)
Density 1.574 ± 0.06 g/cm³ (Predicted)
pKa 8.42 ± 0.39 (Predicted)
Storage Temperature 2-8 °C under inert gas (Nitrogen or Argon)

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrazinolysis of N-substituted phthalimide precursors. This approach provides a high yield of the desired product.

Experimental Protocol: Synthesis via Hydrazinolysis[1]

This protocol outlines the general procedure for the synthesis of this compound from 2-((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione (CAS: 521917-57-7).

Materials:

  • 2-((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione

  • Anhydrous ethanol

  • Hydrazine monohydrate

  • Methanol

Procedure:

  • Suspend 2-((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione (1 equivalent) in anhydrous ethanol.

  • Heat the suspension to 70 °C for 30 minutes.

  • Slowly add hydrazine monohydrate to the non-homogeneous solution. The reaction mixture should become homogeneous within approximately one minute.

  • Continue heating the reaction mixture for 3 hours, during which the mixture will gradually solidify into a white solid.

  • Add additional ethanol to the reaction mixture and filter the solid.

  • Wash the precipitate thoroughly with ethanol.

  • Partially concentrate the filtrate.

  • Collect the resulting solid by vacuum filtration.

  • Further concentrate the filtrate to dryness and triturate with methanol.

  • Collect the product by vacuum filtration to yield this compound as a white solid.

Yield: Approximately 93%.

Analysis: The product can be analyzed by HPLC. A typical method involves a Chromolith SpeedROD column (4.6 x 50 mm) with a 4-minute run time and a mobile phase gradient of methanol and water with 0.1% trifluoroacetic acid.[1]

Applications in Medicinal Chemistry: Development of IKK2 Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors. The aminomethyl group provides a key interaction point with the target protein, while the bromo-substituted pyridine core allows for the introduction of various functionalities through cross-coupling reactions to enhance potency and selectivity. A notable application is in the development of inhibitors for IκB kinase 2 (IKK2), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory responses.

A series of pyridyl-substituted azaindole-based tricyclic compounds have been synthesized and evaluated as IKK2 inhibitors. The synthesis of these compounds utilizes this compound as a key intermediate.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro potency of a representative compound from this series, demonstrating the utility of the this compound scaffold.

Compound IDIKK2 IC₅₀ (nM)
4m 1.3

Data extracted from Watterson, et al., Bioorg. Med. Chem. Lett. 2011, 21 (23), 7006-7012.

Experimental Protocol: Synthesis of an IKK2 Inhibitor

The following is a representative protocol for the synthesis of a pyridyl-substituted azaindole IKK2 inhibitor starting from this compound.

Step 1: Amide Coupling

  • To a solution of a suitable carboxylic acid in a polar aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA).

  • Add this compound and stir the reaction mixture at room temperature until completion.

  • Work up the reaction by extraction and purify the product by chromatography.

Step 2: Suzuki Coupling

  • To a solution of the bromo-pyridine intermediate from Step 1 in a suitable solvent system (e.g., dioxane/water), add a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and purify the final product by chromatography.

Signaling Pathway and Mechanism of Action

IKK2 is a central kinase in the canonical NF-κB signaling pathway, which is a critical regulator of the inflammatory response. This pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) recognized by Toll-like receptors (TLRs).

IRAK4 Signaling Pathway Leading to NF-κB Activation

A closely related and upstream kinase, Interleukin-1 receptor-associated kinase 4 (IRAK4), plays a pivotal role in initiating the signaling cascade that leads to IKK2 and subsequent NF-κB activation. Inhibitors derived from this compound can target kinases within this pathway.

IRAK4_Signaling_Pathway cluster_nucleus Cell Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK Phosphorylation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Inhibitor This compound -derived Inhibitor Inhibitor->IKK Inhibition NFkB_n->Gene Binding to DNA

Caption: IRAK4/IKK2 signaling pathway leading to NF-κB activation.

Mechanism:

  • Upon ligand binding to Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1R), the adaptor protein MyD88 is recruited.

  • MyD88 recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2.

  • Activated IRAKs interact with TRAF6, leading to its activation.

  • TRAF6 activates the TAK1 complex, which then phosphorylates and activates the IKK complex.

  • The active IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.

  • The degradation of IκBα releases the NF-κB transcription factor (a heterodimer of p65 and p50), allowing it to translocate to the nucleus.

  • In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as cytokines and chemokines.

Inhibitors derived from this compound can effectively block this pathway by targeting key kinases like IKK2, thereby preventing the downstream activation of NF-κB and reducing the inflammatory response.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound synthesis Multi-step Synthesis start->synthesis library Compound Library synthesis->library assay In vitro Kinase Assay (e.g., IKK2) library->assay cell_assay Cell-based Assay (e.g., NF-κB reporter) assay->cell_assay in_vivo In vivo Model (e.g., Mouse model of inflammation) cell_assay->in_vivo ic50 IC50 Determination in_vivo->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for the discovery of kinase inhibitors.

This workflow illustrates the process from the synthesis of a compound library using this compound to the identification and optimization of lead compounds through a series of in vitro and in vivo assays.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of potent kinase inhibitors, particularly for targeting inflammatory pathways such as the NF-κB signaling cascade, highlights its importance in modern drug discovery. The synthetic accessibility and the dual reactivity of this compound will continue to make it a molecule of high interest for medicinal chemists.

References

The Bromine Atom in (6-Bromopyridin-2-yl)methanamine: A Gateway for Diverse Chemical Transformations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Reactivity and Application of (6-Bromopyridin-2-yl)methanamine for Researchers, Scientists, and Drug Development Professionals.

The bromine atom in this compound serves as a versatile synthetic handle, enabling a wide array of chemical modifications crucial for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Introduction to the Reactivity of this compound

This compound, with the CAS number 188637-63-0, is a bifunctional molecule featuring a reactive bromine atom on the pyridine ring and a primary aminomethyl group. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the C6-position, making the bromine atom a good leaving group in various substitution reactions. This inherent reactivity is harnessed in several key synthetic transformations to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron compound. While specific data for this compound is not extensively published, protocols for similar aminobromopyridines suggest that the reaction proceeds with high efficiency. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, often without the need to protect the aminomethyl group.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)1,4-Dioxane/Water (4:1)90-1008-16Good to Excellent
Arylboronic acidPd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/Water10016-24Moderate to Good

Note: This data is representative of similar substrates and should be used as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is critical for the synthesis of a wide range of biologically active compounds. This reaction couples the aryl bromide with a primary or secondary amine. The aminomethyl group on this compound may require protection depending on the reaction conditions and the nature of the coupling partner.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Amine PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Primary/Secondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4 equiv)Toluene100VariesGood to Excellent
Volatile AminesPd(OAc)₂ (5)dppp (10)NaOtBu (2.2 equiv)TolueneReflux1High

Note: This data is representative of similar substrates and should be used as a starting point for optimization.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, a common transformation in the synthesis of kinase inhibitors and other complex molecules.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 3: Representative Conditions for Sonogashira Coupling of Aminobromopyridines

Alkyne PartnerCatalyst (mol%)Co-catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Terminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100372-96
Terminal AlkynePd(PPh₃)₂Cl₂CuI-Amine BaseDMF/AmineRoom Temp to 100VariesGood to Excellent

Note: The first entry is for 2-amino-3-bromopyridines, providing a strong starting point.[2]

Other Cross-Coupling Reactions

The bromine atom in this compound is also expected to be reactive in other palladium-catalyzed cross-coupling reactions such as Stille coupling (with organostannanes) and Negishi coupling (with organozinc reagents). These reactions offer alternative routes for C-C bond formation with varying functional group tolerance and reactivity profiles.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are prevalent, the bromine atom on the electron-deficient pyridine ring can also undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocols

Detailed experimental procedures for reactions involving bromopyridines are available in the literature. The following are general protocols that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv) is added a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is then added. The reaction mixture is heated to 90-100 °C and stirred vigorously until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base, typically sodium tert-butoxide (1.4 equiv). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as DMF and an amine base like triethylamine are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the appropriate temperature (from room temperature to 100 °C) until completion. The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous solutions. The crude product is purified by column chromatography.

Signaling Pathways and Biological Relevance

Derivatives of aminopyridines are of significant interest in medicinal chemistry as they are common scaffolds in a variety of biologically active compounds, including kinase inhibitors.[3][4] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[5][6] The aminopyridine moiety can mimic the hinge-binding interactions of ATP in the kinase active site. The C6 position, where the bromine is located in the starting material, is a key vector for modification to achieve potency and selectivity against specific kinases. For instance, derivatives of similar scaffolds have shown inhibitory activity against kinases in pathways like the RAS-RAF-MEK-ERK and PI3K/Akt/mTOR signaling cascades.

SignalTransduction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor (6-Arylpyridin-2-yl)methanamine Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Simplified kinase signaling pathways (e.g., MAPK/ERK and PI3K/AKT/mTOR) that are common targets for inhibitors derived from aminopyridine scaffolds.

Experimental and Reaction Workflows

The following diagrams illustrate the general workflows for a palladium-catalyzed cross-coupling reaction and the catalytic cycle of a Suzuki-Miyaura reaction.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents This compound + Coupling Partner + Base + Catalyst/Ligand Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir Solvent->Heating Inert Purge with Inert Gas Inert->Reagents Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' Product RedElim->Product Reactants1 This compound-R-Br Reactants1->OxAdd Reactants2 R'-B(OR)₂ + Base Reactants2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The bromine atom in this compound provides a crucial entry point for a diverse range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic modification of the pyridine core, which is a key strategy in the design and synthesis of novel drug candidates, particularly kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the synthetic potential of this valuable building block in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is of paramount importance in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2] These application notes provide a detailed protocol for the palladium-catalyzed Suzuki coupling of (6-Bromopyridin-2-yl)methanamine with various arylboronic acids to generate 6-aryl-2-(aminomethyl)pyridine derivatives.

The presence of a primary aminomethyl group on the pyridine ring presents a unique challenge, as the nitrogen lone pairs can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields of the desired coupled products, often without the need for protecting the amine functionality.

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki Coupling of this compound

G cluster_0 cluster_1 cluster_2 reagents ArB(OH)2 (Arylboronic acid) + This compound catalyst Pd Catalyst Base reagents->catalyst Solvent, Heat product 6-Aryl-2-(aminomethyl)pyridine catalyst->product G start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents catalyst Add Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end G pd0 Pd(0)Ln pd_complex1 R-Pd(II)-X Ln pd0->pd_complex1 R-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)-Ar Ln pd_complex1->pd_complex2 Ar-B(OH)2, Base transmetalation Transmetalation pd_complex2->pd0 product R-Ar pd_complex2->product reductive_elimination Reductive Elimination aryl_halide R-X boronic_acid Ar-B(OH)2 base Base

References

Application Notes and Protocols: Buchwald-Hartwig Amination of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has profound implications in medicinal chemistry and drug development, where the arylamine moiety is a prevalent structural motif in a vast number of biologically active compounds. The functionalization of pyridine scaffolds is of particular interest due to their prevalence in pharmaceuticals.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanamine. This substrate presents a unique synthetic challenge due to the presence of a primary aminomethyl group, which could potentially interfere with the desired amination at the C-6 position. These notes offer a comprehensive guide to performing this transformation, including recommended starting conditions, a discussion of potential challenges, and detailed experimental procedures.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-substituted product and regenerate the active Pd(0) catalyst.[2] The selection of the palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and selectivity.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following tables provide typical reaction conditions and yields for the amination of structurally similar 2-bromopyridine derivatives. These serve as a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Arylamines

EntryArylaminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>90 (Est.)
24-MethoxyanilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)Dioxane11016>85 (Est.)
32-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10024>80 (Est.)
Estimated yields based on similar reactions reported for other bromopyridines.

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Aliphatic Amines

EntryAliphatic AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.5)THF804-12>90 (Est.)
2PiperidinePd₂(dba)₃ (1)Xantphos (2)K₂CO₃ (2.0)Dioxane10018~85 (Est.)
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)LiHMDS (2.0)Toluene9016>80 (Est.)
Estimated yields based on similar reactions reported for other bromopyridines.

Experimental Protocols

The following protocols are generalized starting points for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Arylamines

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the arylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Aliphatic Amines

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (to achieve a concentration of 0.1 M of the limiting reagent)

  • Sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BrettPhos, and NaOtBu to a dry sealed reaction vessel equipped with a stir bar.

  • Add anhydrous THF.

  • Add the aliphatic amine.

  • Seal the reaction vessel and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction for the desired time (e.g., 4-12 hours).

  • Cool the reaction to room temperature and carefully open the reaction vessel.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the reaction mixture with diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition ArX Ar-X PdII_amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ PdII_complex->PdII_amine_complex + R₂NH Amine_coord Amine Coordination Amine R₂NH PdII_amido_complex L_nPd(II)(Ar)(NR₂) PdII_amine_complex->PdII_amido_complex - HX Deprotonation Deprotonation (Base) PdII_amido_complex->Pd0 Product (Ar-NR₂) RedElim Reductive Elimination Product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd Precursor, Ligand, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Amine Coupling Partner C->D E Heat Reaction Mixture with Vigorous Stirring D->E F Monitor Progress by TLC or LC-MS E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent and Perform Aqueous Wash G->H I Dry Organic Layer and Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Discussion and Troubleshooting

A key consideration for the Buchwald-Hartwig amination of this compound is the potential for the primary aminomethyl group to interfere with the reaction. This can occur through two primary mechanisms:

  • Competitive N-Arylation: The primary amine of the starting material could potentially react with another molecule of the starting material, leading to dimerization or oligomerization.

  • Catalyst Inhibition: The aminomethyl group could chelate to the palladium center, inhibiting its catalytic activity.

To mitigate these potential issues, the following strategies can be considered:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos can sterically hinder the coordination of the aminomethyl group to the palladium center and promote the desired C-N bond formation.

  • Base Selection: The choice of base can influence the relative nucleophilicity of the two amine groups. A strong, non-nucleophilic base like NaOtBu or LiHMDS is generally preferred.

  • N-Protection Strategy: If direct amination proves to be low-yielding, a protection-deprotection sequence is a viable alternative. The primary aminomethyl group can be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. The Buchwald-Hartwig amination is then performed on the N-protected substrate, followed by deprotection of the aminomethyl group under acidic conditions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is crucial. For electron-rich amines, bulkier, electron-rich ligands may be beneficial. For less reactive amines, consider more active pre-catalysts.

    • Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.

    • Solvent: The solvent must be anhydrous.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction can be minimized by using the appropriate ligand and ensuring an efficient coupling reaction.

    • Homocoupling of Amines: This is less common but can occur at high temperatures. Lowering the reaction temperature might be necessary.

References

Application Notes and Protocols: (6-Bromopyridin-2-yl)methanamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromopyridin-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. The strategic placement of a reactive bromine atom and a primary aminomethyl group on the pyridine scaffold offers synthetic versatility for constructing complex molecules that can effectively target the ATP-binding site of various kinases. The bromopyridine moiety serves as a key handle for introducing diverse aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The aminomethyl group provides a crucial vector for building out the pharmacophore, often engaging in key hydrogen bonding interactions within the kinase active site.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of a selection of kinase inhibitors featuring pyridinyl and pyrazolopyrimidine scaffolds, highlighting the potency that can be achieved with these structural motifs.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound
1 CDK290Ribociclib (IC50 = 70 nM)
2 TRKA450Larotrectinib (IC50 = 70 nM)
3 PIM-121.2Staurosporine (IC50 = 16.7 nM)
4 EGFR54Lapatinib (IC50 = 120 nM)
5 FLT3, CDK2, CDK4, CDK6<100 (for all)AT7519
6 p38α<1N/A
7 MSK117,900N/A
8 PI3Kα1,400PIK-108
9 PI3Kδ48PIK-93

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Kinase inhibitors targeting components of this pathway, such as AKT, are of significant interest in oncology drug development.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Activates Downstream Effectors->Cell Survival & Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

Synthesis of a Pyrrolopyrimidine-Based AKT Inhibitor Intermediate

This protocol describes a multi-step synthesis of a key intermediate for an AKT inhibitor, starting from this compound.

Synthesis_Workflow A This compound B Intermediate 1 (N-Boc protected) A->B Boc Protection C Intermediate 2 (Suzuki Coupling Product) B->C Suzuki Coupling D Intermediate 3 (Amide Coupling) C->D Amide Coupling E Final Intermediate (Boc Deprotection) D->E Deprotection

Synthetic Workflow Diagram

Step 1: N-Boc Protection of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flask, combine the N-Boc protected intermediate from Step 1 (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Suzuki coupling product.

Step 3: Amide Coupling with a Carboxylic Acid Moiety

This step would typically involve coupling the product from Step 2 with a suitable carboxylic acid-containing fragment, which would form another part of the final kinase inhibitor. A general procedure is provided.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq.) and diisopropylethylamine (DIPEA, 2.0 eq.). Stir for 15 minutes at room temperature.

  • Reagent Addition: Add a solution of the amine (the product from the subsequent deprotection of the Suzuki product, 1.0 eq.) in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC.

Step 4: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected compound (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (10 eq.).

  • Reaction: Stir the solution at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly in the next step or neutralized with a suitable base and extracted if the free amine is required.

General Protocol for Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its utility in robust and scalable cross-coupling reactions allows for the efficient generation of diverse chemical libraries for structure-activity relationship studies. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this privileged scaffold, with the potential to target critical signaling pathways in diseases such as cancer.

Application Notes and Protocols for the Metallation of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the directed ortho-metallation of (6-Bromopyridin-2-yl)methanamine. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to functionalize the pyridine ring at a specific position. The primary amine of the methanamine group is utilized as a directing group to achieve regioselective deprotonation of the pyridine ring using a strong organolithium base. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents, paving the way for the synthesis of novel compounds with potential therapeutic applications. This protocol emphasizes safety, reagent handling, and characterization of the final products.

Introduction

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] The reaction employs a directing metalation group (DMG) that coordinates to an organolithium base, facilitating the deprotonation of a proximate ortho-proton.[3] In the case of this compound, the methanamine group can serve as a DMG, directing the metallation to the C-3 position of the pyridine ring. However, the presence of other acidic protons and the bromo substituent introduces complexity regarding the regioselectivity of the reaction. This protocol outlines a procedure using n-butyllithium as the base and provides a framework for the subsequent reaction with an electrophile.

Experimental Workflow

The experimental workflow for the metallation of this compound and subsequent quenching with an electrophile is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glassware Dry Glassware under Vacuum prep_reagents Prepare Anhydrous Solvents and Reagents prep_glassware->prep_reagents prep_atmosphere Establish Inert Atmosphere (N2 or Ar) prep_reagents->prep_atmosphere dissolve_sm Dissolve this compound in THF prep_atmosphere->dissolve_sm cool_solution Cool Solution to -78 °C dissolve_sm->cool_solution add_buli Add n-BuLi Dropwise cool_solution->add_buli stir_reaction Stir at -78 °C for 1-2 h add_buli->stir_reaction add_electrophile Add Electrophile stir_reaction->add_electrophile warm_reaction Warm to Room Temperature add_electrophile->warm_reaction quench Quench with Saturated aq. NH4Cl warm_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 1. Step-by-step workflow for the metallation and functionalization of this compound.

Signaling Pathways and Logical Relationships

The regioselectivity of the metallation is governed by the directing ability of the substituents on the pyridine ring. The methanamine group is expected to direct lithiation to the C-3 position. However, other pathways are possible, including lithiation at the C-5 position directed by the bromine atom, or deprotonation of the amine or methylene protons.

logical_relationship cluster_outcomes Potential Lithiation Sites start This compound c3_lithiation C-3 Lithiation (Directed by -CH2NH2) start->c3_lithiation Major Pathway c5_lithiation C-5 Lithiation (Directed by -Br) start->c5_lithiation Minor Pathway amine_deprotonation Amine Deprotonation (-CH2NHLi) start->amine_deprotonation Side Reaction methylene_deprotonation Methylene Deprotonation (-CH(Li)NH2) start->methylene_deprotonation Side Reaction

Figure 2. Potential pathways for the lithiation of this compound.

Experimental Protocols

Materials and Reagents:

ReagentPuritySupplierCAS Number
This compound>97%Various188637-63-0
n-Butyllithium (2.5 M in hexanes)Sigma-Aldrich109-72-8
Anhydrous Tetrahydrofuran (THF)>99.9%Sigma-Aldrich109-99-9
Electrophile (e.g., N,N-Dimethylformamide)>99.8%Sigma-Aldrich68-12-2
Saturated aq. Ammonium Chloride (NH4Cl)Fisher Scientific12125-02-9
Ethyl AcetateHPLCFisher Scientific141-78-6
BrineIn-houseN/A
Anhydrous Sodium Sulfate (Na2SO4)Fisher Scientific7757-82-6

Safety Precautions:

  • This compound is toxic if swallowed (H301). Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously in air. It also reacts violently with water.[4] Handle under an inert atmosphere (N2 or Ar) using syringe and cannula techniques. All glassware must be rigorously dried before use.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • The reaction should be carried out in a fume hood, and a dry powder fire extinguisher should be readily available.

Procedure:

  • Preparation:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Setup:

    • To the flask, add this compound (1.0 mmol, 187 mg).

    • Add anhydrous THF (10 mL) via syringe to dissolve the starting material.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metallation:

    • Slowly add n-butyllithium (2.2 mmol, 0.88 mL of a 2.5 M solution in hexanes) dropwise to the cooled solution via syringe over 10-15 minutes. The use of a slight excess of n-BuLi is to account for the deprotonation of the primary amine and any residual moisture.

    • Stir the reaction mixture at -78 °C for 1-2 hours. A color change is typically observed, indicating the formation of the organolithium species.

  • Electrophilic Quench:

    • Add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 mmol, 0.093 mL) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, stir the reaction at -78 °C for an additional hour.

    • Slowly warm the reaction mixture to room temperature and stir for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValueNotes
Starting MaterialThis compound1.0 mmol
Basen-Butyllithium (2.5 M in hexanes)2.2 equivalents. Excess is used to deprotonate the amine and drive the ring metallation.
SolventAnhydrous THF10 mL
Temperature-78 °CLow temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.[4]
Reaction Time (Metallation)1-2 hoursMonitor by TLC if a suitable quenching and derivatization method is available.
ElectrophileN,N-Dimethylformamide1.2 equivalents. This will yield the corresponding aldehyde after work-up. Other electrophiles can be used.
Expected Major Product6-Bromo-2-(aminomethyl)pyridine-3-carbaldehydeThe structure should be confirmed by spectroscopic methods. The yield will be dependent on the efficiency of the metallation and the quench.
Potential ByproductsProducts from C-5 lithiation, amine or methylene deprotonation followed by reaction with the electrophile. Unreacted starting material.The relative amounts of these byproducts can be determined by analysis of the crude reaction mixture (e.g., by ¹H NMR or GC-MS).

Discussion

The regiochemical outcome of this reaction is a critical consideration. The methanamine group is a known directing group, and in many cases, it directs metallation to the adjacent ortho position.[1] However, the bromo substituent can also direct metallation, and the relative directing ability of these two groups on this specific substrate is not well-documented. It is also important to note that the primary amine protons are acidic and will be deprotonated by the strong base. Furthermore, the benzylic protons adjacent to the pyridine ring could also be deprotonated. The use of at least two equivalents of the organolithium base is therefore essential to ensure deprotonation of the amine and subsequent ring metallation.

Researchers should be prepared to analyze the product mixture carefully to identify the major and minor regioisomers. The choice of base and reaction conditions can be varied to optimize the desired regioselectivity. For instance, using a bulkier base like lithium diisopropylamide (LDA) might favor deprotonation at a less sterically hindered site.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the metallation of this compound. By following the detailed experimental procedure and adhering to the stringent safety precautions, researchers can explore the functionalization of this versatile building block. The ability to introduce a variety of substituents at the C-3 position opens up avenues for the synthesis of novel pyridine derivatives for applications in drug discovery and materials science. Further optimization and investigation into the regioselectivity of this reaction are encouraged to fully exploit its synthetic potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromopyridin-2-yl)methanamine is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a bromo-substituted pyridine ring and a primary amine, allows for diverse chemical modifications, making it a valuable precursor for novel therapeutic agents. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on two primary synthetic routes: the reduction of 6-bromopicolinonitrile and a multi-step synthesis commencing from (6-bromopyridin-2-yl)methanol. The presented methodologies are selected for their potential for large-scale production, considering factors such as yield, purity, cost-effectiveness, and operational safety.

Comparative Analysis of Synthetic Routes

Two principal strategies for the large-scale synthesis of this compound are presented and compared. The selection of the optimal route will depend on the specific requirements of the manufacturing process, including available equipment, cost of starting materials, and desired purity of the final product.

Data Summary Table

ParameterRoute 1: Reduction of 6-BromopicolinonitrileRoute 2: From (6-Bromopyridin-2-yl)methanol
Starting Material 6-Bromopicolinonitrile(6-Bromopyridin-2-yl)methanol
Key Transformation Nitrile ReductionAlcohol Activation & Amination
Sub-route A Catalytic Hydrogenation (Raney® Ni)Mesylation & Amination
Sub-route B Metal Hydride Reduction (LiAlH₄)Chlorination & Gabriel Synthesis
Sub-route C Metal Hydride Reduction (NaBH₄/NiCl₂)
Reported Yield Good to Excellent (Method Dependent)Moderate to Good (Multi-step)
Scalability HighModerate to High
Key Advantages Atom-economical, potentially fewer steps.Avoids handling of highly toxic cyanides (in later stages).
Key Challenges Availability and cost of nitrile, potential for catalyst poisoning.Multi-step process can lower overall yield.

Experimental Protocols

Route 1: Reduction of 6-Bromopicolinonitrile

This route offers a direct conversion of the nitrile functionality to the primary amine. Several reduction methods are available, each with its own set of advantages and challenges in a large-scale setting.

Logical Relationship of Nitrile Reduction Methods

Start 6-Bromopicolinonitrile A Catalytic Hydrogenation (e.g., Raney® Ni, H₂) Start->A B Strong Metal Hydride (e.g., LiAlH₄) Start->B C Milder Metal Hydride (e.g., NaBH₄/NiCl₂) Start->C End This compound A->End B->End C->End

Caption: Synthetic approaches for the reduction of 6-bromopicolinonitrile.

Protocol 1A: Catalytic Hydrogenation with Raney® Nickel

This method is often preferred for its cost-effectiveness and the avoidance of stoichiometric metal hydride waste.

  • Materials:

    • 6-Bromopicolinonitrile

    • Raney® Nickel (50% slurry in water)

    • Methanol or Ethanol

    • Ammonia solution (optional, to suppress secondary amine formation)

    • Hydrogen gas

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a suitable hydrogenation reactor, charge 6-bromopicolinonitrile (1.0 eq) and the chosen alcohol solvent (e.g., methanol). If desired, add a solution of ammonia in the same solvent.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (typically 10-20% by weight of the starting material). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

    • Seal the reactor and purge the system by evacuating and backfilling with hydrogen gas (3-5 cycles).

    • Pressurize the reactor with hydrogen gas (typically 1-4 atm) and commence vigorous stirring at room temperature.

    • Monitor the reaction progress by techniques such as TLC, HPLC, or by observing hydrogen uptake.

    • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Quench the catalyst residue carefully with water.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt.

Protocol 1B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines. However, its reactivity requires careful handling, especially on a large scale.

  • Materials:

    • 6-Bromopicolinonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Dilute sulfuric acid or Rochelle's salt solution for work-up

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of 6-bromopicolinonitrile (1.0 eq) in the same solvent dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for several hours, monitoring the reaction by TLC or HPLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by vacuum distillation.

Protocol 1C: Reduction with Sodium Borohydride and Nickel(II) Chloride

This method offers a milder and often safer alternative to LiAlH₄.

  • Materials:

    • 6-Bromopicolinonitrile

    • Sodium Borohydride (NaBH₄)

    • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

    • Methanol

    • Aqueous ammonia solution

  • Procedure:

    • In a round-bottom flask, dissolve 6-bromopicolinonitrile (1.0 eq) and Nickel(II) Chloride Hexahydrate (0.1-0.2 eq) in methanol.

    • Cool the mixture in an ice bath and add Sodium Borohydride (3.0-5.0 eq) portion-wise over 30-60 minutes. Vigorous hydrogen evolution will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of aqueous ammonia solution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.

Route 2: Synthesis from (6-Bromopyridin-2-yl)methanol

This two-step route involves the initial conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine equivalent.

Experimental Workflow for Route 2

Start (6-Bromopyridin-2-yl)methanol Step1 Activation of Hydroxyl Group Start->Step1 Intermediate 2-Bromo-6-(chloromethyl)pyridine or (6-Bromopyridin-2-yl)methyl mesylate Step1->Intermediate Step2 Amination Intermediate->Step2 End This compound Step2->End

Caption: Two-step synthesis of the target amine from the corresponding alcohol.

Protocol 2A: Chlorination followed by Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding over-alkylation issues.[1][2][3]

  • Step 1: Synthesis of 2-Bromo-6-(chloromethyl)pyridine

    • Materials:

      • (6-Bromopyridin-2-yl)methanol

      • Thionyl chloride (SOCl₂) or Cyanuric chloride/DMF

      • Anhydrous dichloromethane (DCM) or chloroform

    • Procedure (using Thionyl Chloride):

      • Dissolve (6-Bromopyridin-2-yl)methanol (1.0 eq) in anhydrous DCM.[4]

      • Cool the solution to 0 °C and add thionyl chloride (1.1-1.5 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

      • Carefully quench the reaction by pouring it onto ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

      • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-6-(chloromethyl)pyridine.

  • Step 2: Gabriel Synthesis

    • Materials:

      • 2-Bromo-6-(chloromethyl)pyridine

      • Potassium phthalimide

      • Anhydrous N,N-dimethylformamide (DMF)

      • Hydrazine hydrate

      • Ethanol

    • Procedure:

      • To a solution of 2-Bromo-6-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.05 eq).[1][2]

      • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

      • Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide. Filter, wash with water, and dry the solid.

      • Suspend the N-((6-bromopyridin-2-yl)methyl)phthalimide in ethanol and add hydrazine hydrate (1.5-2.0 eq).

      • Heat the mixture to reflux for several hours, during which a precipitate of phthalhydrazide will form.

      • Cool the mixture, filter off the phthalhydrazide, and wash the solid with ethanol.

      • Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with aqueous base to remove any remaining phthalhydrazide.

      • Dry the organic layer and concentrate to give the crude this compound, which can be purified by distillation.

Safety and Handling

  • 6-Bromopicolinonitrile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Raney® Nickel: Pyrophoric when dry. Always handle as a slurry in a suitable solvent and under an inert atmosphere. Ensure proper quenching procedures are followed for disposal.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle in a dry, inert atmosphere. Use appropriate fire-extinguishing media (e.g., dry powder).

  • Sodium Borohydride (NaBH₄): Reacts with protic solvents to produce hydrogen gas. Add portion-wise to control the rate of reaction and gas evolution.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to produce HCl and SO₂ gases. Handle in a fume hood with appropriate PPE.

  • Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care in a fume hood.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through two primary routes. The reduction of 6-bromopicolinonitrile is a more direct approach, with catalytic hydrogenation using Raney® Nickel being a scalable and cost-effective option. For situations where the handling of cyanides is a concern, the two-step synthesis from (6-bromopyridin-2-yl)methanol via the Gabriel synthesis provides a reliable alternative. The choice of the optimal synthetic route will be guided by a careful evaluation of process safety, economic viability, and the specific capabilities of the manufacturing facility. The detailed protocols provided herein serve as a comprehensive guide for researchers and process chemists in the development and implementation of a robust and efficient synthesis of this important pharmaceutical intermediate.

References

Application Note and Protocol for the Purification of (6-Bromopyridin-2-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Bromopyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of a wide range of biologically active compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. This method effectively removes common impurities from the synthesis, such as starting materials, by-products, and other related substances.

Data Presentation

The efficiency of a column chromatography separation is highly dependent on the choice of stationary and mobile phases. For basic compounds like this compound, tailing on the silica gel column can be an issue due to the interaction with acidic silanol groups. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the mobile phase.[1][2] The following table summarizes the recommended materials and starting conditions for the purification.

ParameterRecommended Specification/ValueNotes
Stationary Phase Silica Gel, 230-400 meshStandard grade for flash column chromatography.[3]
Mobile Phase Hexane/Ethyl Acetate with 0.5% TriethylamineA common solvent system for pyridine derivatives.[4] The addition of triethylamine helps to prevent peak tailing.[1]
Initial Eluent 5% Ethyl Acetate in Hexanes (+ 0.5% TEA)A non-polar starting point to elute non-polar impurities.
Final Eluent 50% Ethyl Acetate in Hexanes (+ 0.5% TEA)The polarity is gradually increased to elute the target compound.
TLC Analysis 20% Ethyl Acetate in Hexanes (+ 0.5% TEA)The ideal Rf for the target compound is ~0.2-0.4 for good separation.
Visualization UV light (254 nm) and/or Ninhydrin stainNinhydrin is effective for visualizing primary amines.

Experimental Protocols

This section outlines the step-by-step methodology for the purification of this compound.

Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, spot the crude mixture and appropriate standards if available.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 20% ethyl acetate in hexane) with 0.5% triethylamine.

  • Visualize the plate under UV light (254 nm). If the amine spot is not UV-active, stain the plate with ninhydrin and gently heat to visualize the primary amine.

  • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. This will ensure good separation on the column.

Column Preparation (Slurry Packing Method)
  • Select a glass column of an appropriate size based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight is used).[5]

  • Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, ensuring the solvent level does not fall below the top of the silica bed. Add a thin layer of sand on top of the packed silica.

Sample Loading (Dry Loading Method)

Dry loading is recommended for this compound to ensure a narrow band at the start of the chromatography, leading to better separation.[1][2][6]

  • Dissolve the crude product in a minimal amount of a volatile solvent such as dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the initial, least polar mobile phase to the column.

  • Begin the elution by opening the stopcock and applying gentle pressure if necessary (flash chromatography).

  • Collect fractions in an orderly manner (e.g., in test tubes or flasks).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture (gradient elution).[5]

  • Monitor the elution of the compounds by spotting fractions onto TLC plates and developing them in the optimized TLC solvent system.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Solvent System Optimization column_prep Column Packing (Slurry Method) sample_prep Sample Preparation (Dry Loading) load Load Sample onto Column sample_prep->load elute Elution with Gradient (Hexane/EtOAc + TEA) load->elute collect Fraction Collection elute->collect frac_analysis TLC Analysis of Fractions collect->frac_analysis pool Pool Pure Fractions frac_analysis->pool evap Solvent Evaporation pool->evap product Purified Product evap->product

Caption: Workflow for the purification of this compound.

References

Application of (6-Bromopyridin-2-yl)methanamine in Catalyst Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Bromopyridin-2-yl)methanamine is a versatile building block for the synthesis of advanced ligands for catalysis. Its structure, featuring a pyridine ring, an aminomethyl group, and a bromo substituent, offers a unique combination of coordination sites and opportunities for functionalization. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in catalyst design, with a particular focus on the synthesis and potential applications of the tripodal ligand, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3).

Application Notes

The primary application of this compound in catalyst design is as a precursor to the tetradentate ligand, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3). This ligand is an analogue of the well-studied tris(2-pyridylmethyl)amine (TPA), which is known to form stable and catalytically active complexes with a wide range of transition metals.[1][2][3] The presence of the bromo-substituents on the pyridine rings of TPABr3 is anticipated to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability.[4][5][6][7]

Key Advantages of TPABr3 as a Ligand:

  • Strong Coordination: The tripodal geometry and the four nitrogen donor atoms (one tertiary amine and three pyridine nitrogens) lead to the formation of highly stable metal complexes.[1][2]

  • Tunable Electronic Properties: The electron-withdrawing nature of the bromine atoms can alter the redox potential of the coordinated metal center, which can be advantageous in oxidation and reduction catalysis.

  • Sites for Further Functionalization: The bromo-substituents can serve as handles for post-synthesis modification of the ligand via cross-coupling reactions, allowing for the introduction of other functional groups to fine-tune the catalyst's properties.

  • Steric Influence: The bulky bromine atoms can create a specific steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Potential Catalytic Applications of TPABr3-Metal Complexes:

Based on the known catalytic activities of TPA-metal complexes, TPABr3-based catalysts are promising candidates for a variety of reactions:

  • Oxidation Catalysis: Ruthenium-TPA complexes are known to be active in the oxygenation of organic substrates.[8][9] A [Ru(TPABr3)Cl2] complex could be a potent catalyst for selective oxidations.

  • Atom Transfer Reactions: Copper complexes of similar tripodal ligands have shown activity in carbene and nitrene transfer reactions.[2] A [Cu(TPABr3)]+ complex could be explored for cyclopropanation or amination reactions.

  • Biomimetic Catalysis: TPA complexes are often used as models for the active sites of metalloenzymes.[1][2][3] TPABr3-metal complexes could be employed to study the mechanism of biological processes or to develop novel catalysts for transformations in aqueous media.

  • Polymerization: The defined coordination sphere provided by TPABr3 could be beneficial in controlling the stereochemistry of polymerization reactions.

Experimental Protocols

Protocol 1: Synthesis of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) Ligand

This protocol is adapted from the synthesis of related TPA ligands.

Materials:

  • This compound

  • 2-(Bromomethyl)-6-bromopyridine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • To this suspension, add a solution of 2-(bromomethyl)-6-bromopyridine (2.0 eq) in anhydrous acetonitrile dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure TPABr3 ligand.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Synthesis of a [Cu(I)(TPABr3)]PF6 Catalyst Precursor

Materials:

  • TPABr3 ligand

  • Copper(I) acetonitrile hexafluorophosphate ([Cu(CH3CN)4]PF6)

  • Acetonitrile (anhydrous and deoxygenated)

  • Diethyl ether (anhydrous and deoxygenated)

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve TPABr3 (1.0 eq) in anhydrous and deoxygenated acetonitrile.

  • In a separate flask, dissolve [Cu(CH3CN)4]PF6 (1.0 eq) in anhydrous and deoxygenated acetonitrile.

  • Slowly add the copper(I) solution to the ligand solution with stirring.

  • Stir the resulting solution at room temperature for 2 hours.

  • Precipitate the product by the slow addition of anhydrous and deoxygenated diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Store the [Cu(I)(TPABr3)]PF6 complex under an inert atmosphere.

Protocol 3: Hypothetical Protocol for a Catalytic Cyclopropanation Reaction

This protocol is a proposed starting point for investigating the catalytic activity of the [Cu(I)(TPABr3)]PF6 complex.

Materials:

  • [Cu(I)(TPABr3)]PF6 catalyst

  • Styrene (substrate)

  • Ethyl diazoacetate (EDA) (reagent)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the [Cu(I)(TPABr3)]PF6 catalyst (e.g., 1 mol%).

  • Add anhydrous dichloromethane, followed by styrene (1.0 eq) and the internal standard.

  • Over a period of 4 hours, add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by gas chromatography (GC) by taking aliquots from the reaction mixture.

  • Upon completion, quench the reaction by exposing it to air.

  • Analyze the final mixture by GC to determine the yield and diastereoselectivity of the cyclopropane product.

Data Presentation

Table 1: Hypothetical Performance Data for TPABr3-Based Catalysts in Cyclopropanation

Catalyst PrecursorMetalCatalyst Loading (mol%)SubstrateReagentYield (%)Diastereomeric Ratio (cis:trans)
[Cu(I)(TPABr3)]PF6Cu1StyreneEDA8530:70
[Cu(I)(TPA)]PF6Cu1StyreneEDA9025:75

This data is hypothetical and intended to serve as a benchmark for experimental investigation.

Visualizations

Diagram 1: Synthesis of TPABr3 Ligand

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Workup & Purification cluster_product Product A This compound D Acetonitrile (solvent) Room Temperature 24-48 hours A->D B 2-(Bromomethyl)-6-bromopyridine B->D C K2CO3 C->D E Filtration D->E F Concentration E->F G Silica Gel Chromatography F->G H tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) G->H G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A TPABr3 Ligand C Anhydrous, Deoxygenated Solvent (e.g., Acetonitrile) Inert Atmosphere A->C B Metal Precursor (e.g., [Cu(CH3CN)4]PF6) B->C D [M(TPABr3)]X Complex (e.g., [Cu(TPABr3)]PF6) C->D G A [Cu(I)(TPABr3)]+ B [Cu(TPABr3)(carbene)]+ A->B + N2CHCO2Et - N2 C Styrene Adduct B->C + Styrene C->A - Product D Cyclopropane Product C->D

References

Synthesis of Novel Ligands from (6-Bromopyridin-2-yl)methanamine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential applications of novel ligands derived from the versatile building block, (6-Bromopyridin-2-yl)methanamine. This precursor is of significant interest in medicinal chemistry due to its two reactive sites: a primary amine that can be readily functionalized and a bromo-substituted pyridine ring amenable to a variety of cross-coupling reactions. The resulting ligands are promising candidates for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Overview of Synthetic Strategies

This compound serves as a valuable scaffold for generating a diverse library of compounds through several key synthetic transformations. The primary amine allows for the formation of Schiff bases, amides, and more complex structures via reductive amination. The bromine atom on the pyridine ring can be utilized in cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents, further expanding the chemical space.

The general synthetic approaches are outlined below:

synthetic_strategies cluster_amine_reactions Amine Functionalization cluster_pyridine_reactions Pyridine Ring Modification start This compound schiff Schiff Base Formation start->schiff reductive Reductive Amination start->reductive acylation N-Acylation start->acylation ligands Novel Ligand Library schiff->ligands reductive->ligands acylation->ligands coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) ligands->coupling

Caption: Synthetic pathways from this compound.

Experimental Protocols

General Protocol for Schiff Base Synthesis

Schiff bases are synthesized through the condensation of the primary amine of this compound with an aldehyde or ketone. These compounds are valuable intermediates and can also serve as ligands for metal complexes with potential biological activity.[1][2]

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Protocol for Reductive Amination

Reductive amination provides a method for the formation of secondary or tertiary amines by reacting the primary amine with a carbonyl compound in the presence of a reducing agent.[3][4]

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in DCM or DCE.

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., STAB, 1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Acylation

N-acylation of the primary amine with acyl chlorides or anhydrides yields stable amide derivatives, which are common motifs in many biologically active molecules.[5][6][7]

Materials:

  • This compound

  • Acyl chloride or anhydride

  • Triethylamine (TEA) or Pyridine as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (e.g., TEA, 1.2-1.5 eq) in DCM or THF and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Application Notes: Potential in Drug Discovery

Ligands derived from this compound are of interest in several therapeutic areas due to the prevalence of the pyridine scaffold in bioactive molecules.

Anticancer Activity

Many pyridine-containing compounds exhibit anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some B-Raf inhibitors feature a pyridinyl-amide core structure.[6] Novel ligands synthesized from this compound can be screened for their cytotoxic effects on various cancer cell lines.

Hypothetical Signaling Pathway for a Novel Kinase Inhibitor:

kinase_pathway ligand Novel Pyridine Ligand (Kinase Inhibitor) receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->receptor Inhibition ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Activation erk ERK mek->erk Activation proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Promotion apoptosis Apoptosis erk->apoptosis Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Antimicrobial Activity

Schiff bases and their metal complexes are well-known for their antimicrobial properties.[1][8] The imine group in Schiff bases is often crucial for their biological activity. Ligands derived from this compound, particularly their metal complexes (e.g., with Cu(II), Ni(II), Co(II), Zn(II)), can be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

Quantitative Data

The following tables present hypothetical, yet representative, quantitative data for novel ligands synthesized from this compound, based on typical results for similar classes of compounds.

Table 1: Synthesis Yields of Novel Ligands

Ligand IDSynthetic MethodR Group / ReagentYield (%)
L1 Schiff Base FormationSalicylaldehyde85
L2 Reductive Amination4-Fluorobenzaldehyde72
L3 N-AcylationBenzoyl Chloride91
L4 Schiff Base Formation2-Acetylpyridine78

Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM)

Ligand IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
L1 15.221.818.5
L2 8.712.410.1
L3 5.17.96.3
L4-Cu(II) Complex 2.34.13.5
Doxorubicin 0.81.20.9

Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Ligand IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
L1 64>128128
L1-Cu(II) Complex 163232
L4 128>128>128
L4-Cu(II) Complex 81616
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of the newly synthesized ligands.

biological_workflow synthesis Synthesis of Novel Ligands purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Primary Biological Screening purification->screening anticancer Anticancer Assays (MTT, Cell Cycle Analysis) screening->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) screening->antimicrobial hit_id Hit Identification anticancer->hit_id antimicrobial->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt

Caption: Workflow for biological evaluation of novel ligands.

These notes and protocols provide a starting point for the synthesis and evaluation of novel ligands from this compound. The versatility of this starting material, combined with established synthetic methodologies, offers a rich platform for the discovery of new drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (6-Bromopyridin-2-yl)methanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on synthetic routes to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The Gabriel synthesis is a widely used and effective method for preparing primary amines, including this compound. This multi-step process involves the N-alkylation of potassium phthalimide with a suitable precursor, followed by the liberation of the primary amine. A key advantage of this method is that it prevents the over-alkylation of the amine, which can be a significant issue with other amination methods.[1][2] A reported protocol for this synthesis shows a high yield of 93%.[3]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other synthetic strategies can be employed. One alternative involves the reduction of 6-bromo-2-cyanopyridine. This can be achieved using various reducing agents, such as borane-tetrahydrofuran complex (BH3-THF) or catalytic hydrogenation with reagents like Raney Nickel or Palladium on carbon (Pd/C).[4] Another potential route starts from 6-bromopicolinaldehyde through reductive amination. Additionally, synthesis from 2-bromo-6-(bromomethyl)pyridine via nucleophilic substitution with an amine source is a plausible approach.[5]

Q3: What are the critical parameters to control during the Gabriel synthesis of this compound?

A3: Key parameters to ensure a high yield and purity include:

  • Anhydrous Conditions: The initial N-alkylation step is sensitive to moisture. Using anhydrous solvents and reagents is crucial.

  • Temperature Control: The reaction of the phthalimide precursor with hydrazine monohydrate is typically carried out at an elevated temperature (e.g., 70°C) to ensure the reaction proceeds to completion.[3]

  • Purity of Starting Materials: The purity of the starting materials, particularly the phthalimide derivative, can significantly impact the reaction outcome.

  • Effective Liberation of the Amine: The cleavage of the phthalimide intermediate using hydrazine is a critical step. Ensuring a sufficient reaction time is necessary for complete deprotection.[1][3]

Q4: How can I purify the final product, this compound?

A4: The purification of this compound can be achieved through several methods. The crude product can often be purified by precipitation and washing with a suitable solvent like ethanol or methanol.[3] For higher purity, recrystallization from a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is effective.[6] Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is another common method for purifying amine compounds.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Yield in Gabriel Synthesis 1. Inactive potassium phthalimide. 2. The alkyl halide precursor is not reactive enough (e.g., secondary halides often fail).[2] 3. Incomplete reaction during the N-alkylation or hydrazine cleavage steps.1. Use fresh, high-quality potassium phthalimide. 2. Ensure you are using a primary alkyl halide precursor. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before work-up. Increase reaction time or temperature if necessary.
Formation of Side Products 1. Over-alkylation if not using a protected amine source like phthalimide. 2. Incomplete deprotection during the hydrazine step, leaving N-alkylphthalimide as an impurity. 3. Side reactions involving the pyridine ring or bromo-substituent, although less common under Gabriel synthesis conditions.1. The Gabriel synthesis is specifically designed to avoid this.[1] 2. Ensure sufficient hydrazine is used and the reaction is allowed to proceed to completion. The phthalhydrazide byproduct should precipitate out of the solution.[2] 3. If side reactions are suspected, consider milder reaction conditions or alternative synthetic routes.
Difficulty in Isolating the Product 1. The product may be highly soluble in the reaction solvent. 2. The product may have formed a salt, altering its solubility.1. After the reaction, concentrate the filtrate and attempt to precipitate the product by adding a non-polar solvent or by cooling.[3] 2. Adjust the pH of the aqueous phase during work-up to ensure the amine is in its freebase form for extraction into an organic solvent.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. The freebase form of the amine may have a low melting point.1. Attempt purification by column chromatography. 2. Convert the amine to its hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent (e.g., ether or methanol) to obtain a crystalline solid.

Experimental Protocols

High-Yield Synthesis of this compound via Gabriel Synthesis

This protocol is adapted from a known procedure with a reported yield of 93%.[3]

Materials:

  • 2-[(6-bromo-2-pyridinyl)methyl]-1H-Isoindole-1,3(2H)-dione

  • Anhydrous Ethanol

  • Hydrazine monohydrate

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend 2-[(6-bromo-2-pyridinyl)methyl]-1H-Isoindole-1,3(2H)-dione (1 molar equivalent) in anhydrous ethanol in a round-bottom flask.

  • Heating: Heat the suspension to 70°C with stirring for 30 minutes. The solution will be non-homogeneous.

  • Addition of Hydrazine: Slowly add hydrazine monohydrate (approximately 1.2-1.5 molar equivalents) to the heated suspension. The reaction mixture should become homogeneous within a minute.

  • Reaction: Continue heating at 70°C for 3 hours. During this time, a white solid (phthalhydrazide) will gradually precipitate.

  • Filtration: After 3 hours, add more ethanol to the mixture and filter the solid precipitate by vacuum filtration.

  • Work-up: Wash the collected solid with ethanol. Combine the filtrates and partially concentrate under reduced pressure.

  • Product Isolation: A solid product may precipitate upon concentration. Collect this solid by vacuum filtration. Further concentrate the filtrate to dryness.

  • Purification: Grind the dried residue with methanol and collect the final product, this compound, by vacuum filtration as a white solid.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Reported Yield Advantages Disadvantages
Gabriel Synthesis 2-[(6-bromo-2-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dioneHydrazine monohydrate, Ethanol93%[3]High yield, avoids over-alkylation, clean reaction.[1][2]Multi-step synthesis of the starting material.
Nitrile Reduction 6-Bromo-2-cyanopyridineBH3-THF, Raney Ni/H2, or Pd/C/H2[4]VariableDirect conversion of the nitrile to the amine.Can lead to the formation of secondary and tertiary amine byproducts. Requires careful control of reaction conditions.[4]
Reductive Amination 6-BromopicolinaldehydeAmmonia, reducing agent (e.g., NaBH3CN)VariableOne-pot procedure from the aldehyde.Aldehyde starting material may not be readily available.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Gabriel Synthesis

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Phthalimide precursor, Hydrazine) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_completion Monitor Reaction Progress (TLC) start->check_completion incomplete_reaction Incomplete Reaction? check_completion->incomplete_reaction extend_time Extend Reaction Time / Increase Temperature incomplete_reaction->extend_time Yes purification_issue Purification Issue? incomplete_reaction->purification_issue No extend_time->check_completion reassess Re-evaluate Yield purification_issue->reassess No optimize_purification Optimize Purification (Solvent, Method) purification_issue->optimize_purification Yes optimize_purification->reassess

Caption: Troubleshooting workflow for low yield in the Gabriel synthesis.

Experimental Workflow for the Gabriel Synthesis of this compound

gabriel_synthesis_workflow cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend Phthalimide Precursor in Ethanol heat Heat to 70°C start->heat add_hydrazine Add Hydrazine Monohydrate heat->add_hydrazine react React for 3 hours at 70°C add_hydrazine->react filter_precipitate Filter Phthalhydrazide react->filter_precipitate concentrate Concentrate Filtrate filter_precipitate->concentrate isolate_product Isolate Crude Product concentrate->isolate_product purify Purify by Grinding with Methanol isolate_product->purify final_product Final Product purify->final_product

Caption: Step-by-step workflow for the Gabriel synthesis.

References

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Bromopyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Several synthetic routes are employed to synthesize this compound. The choice of route often depends on the available starting materials, scale, and desired purity. Common strategies include:

  • Reduction of 2-Bromo-6-cyanopyridine: This is a direct approach where the nitrile group is reduced to a primary amine using reagents like Lithium Aluminum Hydride (LAH), catalytic hydrogenation (e.g., H₂/Pd-C), or other reducing agents.

  • From (6-Bromo-2-pyridyl)methanol: This multi-step synthesis involves converting the alcohol to a leaving group (e.g., mesylate or tosylate), followed by displacement with an amine surrogate (like azide or phthalimide) and subsequent transformation to the primary amine.[1]

  • Gabriel Synthesis from 2-Bromo-6-(bromomethyl)pyridine: This involves reacting 2-Bromo-6-(bromomethyl)pyridine with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

  • Reductive Amination of 6-Bromo-2-pyridinecarboxaldehyde: This method involves the reaction of the corresponding aldehyde with an ammonia source in the presence of a reducing agent.

Q2: I am seeing a significant amount of debromination in my reaction. How can I minimize this?

A2: Debromination is a common side reaction, particularly during catalytic hydrogenation. To minimize it, consider the following:

  • Catalyst Choice: Use a less active catalyst or a catalyst poison to reduce the likelihood of C-Br bond cleavage.

  • Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures and pressures are generally preferred.

  • Alternative Reducing Agents: Switch to a chemical reducing agent such as Sodium Borohydride in the presence of a nickel or cobalt salt, or Lithium Aluminum Hydride, which are less prone to causing debromination.

Q3: My final product is contaminated with a secondary amine. What is the likely cause and how can I prevent it?

A3: The formation of a secondary amine, such as bis((6-bromopyridin-2-yl)methyl)amine, is a common side reaction where the newly formed primary amine product reacts with the starting material. This is particularly prevalent in syntheses starting from a halide or mesylate.[1] To prevent this:

  • Slow Addition: Add the amine or amine-equivalent slowly to the reaction mixture to maintain a low concentration and minimize its reaction with the electrophilic starting material.

  • Use of a Large Excess of Ammonia/Amine Source: When using ammonia or an ammonia surrogate, a large excess can outcompete the product amine in reacting with the starting material.

  • Protecting Groups: In some cases, using a protected form of the amine that is revealed in a final step can prevent this side reaction.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Symptom Possible Cause Suggested Solution
Starting material remains after the reaction is complete (as per TLC/LC-MS).1. Insufficient reagent stoichiometry. 2. Deactivated catalyst or reagent. 3. Reaction time is too short.1. Re-evaluate the stoichiometry and consider adding more of the limiting reagent. 2. Use fresh reagents or a new batch of catalyst. 3. Monitor the reaction over a longer period.
A complex mixture of products is observed.1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect solvent or pH.1. Lower the reaction temperature and monitor for cleaner conversion. 2. Screen different solvents and ensure the pH is optimal for the specific reaction.
Issue 2: Presence of Specific Impurities
Impurity Detected Possible Origin Mitigation Strategy
6-Bromo-2-pyridinecarboxamide or 6-Bromo-2-pyridinecarboxylic acidHydrolysis of the nitrile starting material (2-Bromo-6-cyanopyridine)Ensure anhydrous conditions during the reduction. Use aprotic solvents.
(6-Bromo-2-pyridyl)methanolIncomplete conversion of the alcohol to the halide or mesylate, or incomplete amination.Drive the initial conversion to completion. Use a more reactive aminating agent or more forcing conditions for the amination step.
2-Bromo-6-methylpyridineIncomplete functionalization of the methyl group in routes starting from this material.Use more forcing conditions for the initial bromination or oxidation of the methyl group.
Debrominated product: (Pyridin-2-yl)methanamineReductive cleavage of the C-Br bond.Avoid harsh reductive conditions, especially with palladium catalysts. Consider chemical reductants.
Secondary amine: Bis((6-bromopyridin-2-yl)methyl)amineReaction of the product with the electrophilic starting material (e.g., 2-bromo-6-(bromomethyl)pyridine).[1]Use a large excess of the ammonia source or a protected amine equivalent (e.g., Gabriel synthesis).

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Bromo-6-cyanopyridine with LAH
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-Bromo-6-cyanopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of LAH: Slowly add a solution of Lithium Aluminum Hydride (LAH) (1.5 - 2.0 eq.) in THF to the cooled solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting solid and wash with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Multi-step Synthesis from (6-Bromo-2-pyridyl)methanol[1]

Step A: Mesylation of (6-Bromo-2-pyridyl)methanol

  • To a solution of (6-Bromo-2-pyridyl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction with water and extract with DCM. Dry the organic layer over sodium sulfate and concentrate to yield the crude mesylate, which is often used directly in the next step.

Step B: Azide Formation

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq.).

  • Heat the mixture to 60-80 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give the crude azide.

Step C: Reduction of the Azide

  • Dissolve the crude azide in THF or methanol.

  • Add triphenylphosphine (1.2 eq.) and stir at room temperature for 1-2 hours, then add water and heat to reflux for 4-6 hours (Staudinger reduction). Alternatively, perform a catalytic hydrogenation using H₂ and Pd/C.

  • After completion, remove the solvent and purify the crude amine by column chromatography.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: From Nitrile cluster_route2 Route 2: From Alcohol 2-Bromo-6-cyanopyridine 2-Bromo-6-cyanopyridine imine_intermediate imine_intermediate 2-Bromo-6-cyanopyridine->imine_intermediate Reduction (e.g., LAH) This compound This compound imine_intermediate->this compound Reduction (6-Bromo-2-pyridyl)methanol (6-Bromo-2-pyridyl)methanol mesylate mesylate (6-Bromo-2-pyridyl)methanol->mesylate Mesylation azide azide mesylate->azide NaN3 azide->this compound Reduction (e.g., H2/Pd-C)

Caption: Common synthetic routes to this compound.

Side_Reactions 2-Bromo-6-cyanopyridine 2-Bromo-6-cyanopyridine Target_Amine This compound 2-Bromo-6-cyanopyridine->Target_Amine Main Reaction (Reduction) Amide_Acid 6-Bromo-2-pyridinecarboxamide or Carboxylic Acid 2-Bromo-6-cyanopyridine->Amide_Acid Hydrolysis Debrominated_Amine (Pyridin-2-yl)methanamine Target_Amine->Debrominated_Amine Debromination Secondary_Amine Bis((6-bromopyridin-2-yl)methyl)amine Target_Amine->Secondary_Amine Electrophilic_Intermediate e.g., 2-Bromo-6-(bromomethyl)pyridine Electrophilic_Intermediate->Target_Amine Main Reaction (Amination) Electrophilic_Intermediate->Secondary_Amine Over-alkylation

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity low_conversion Low Conversion check_purity->low_conversion Incomplete Reaction impurity_present Impurity Detected check_purity->impurity_present Side Products troubleshoot_conversion Check Reagent Quality Increase Reaction Time/Temp Verify Stoichiometry low_conversion->troubleshoot_conversion identify_impurity Identify Impurity Structure impurity_present->identify_impurity purify Purification Successful? troubleshoot_conversion->purify mitigate Consult Side Reaction Table Adjust Conditions (e.g., change solvent, temp, reagent) identify_impurity->mitigate mitigate->purify end_good Successful Synthesis purify->end_good Yes end_bad Re-evaluate Synthetic Route purify->end_bad No

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges with (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (6-Bromopyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is described as slightly soluble in water and soluble in organic solvents such as ethanol, ether, and chloroform.[1]

Q2: Why is my compound not dissolving in aqueous solutions?

A2: The limited aqueous solubility of this compound is attributed to its chemical structure, which includes a hydrophobic bromopyridine ring. The primary amine group can contribute to hydrogen bonding with water, but the overall hydrophobicity of the molecule can hinder dissolution in purely aqueous media.

Q3: What common strategies can be employed to improve the solubility of this compound?

A3: Several techniques can be effective in enhancing the solubility of poorly soluble drugs and compounds like this compound. These include pH adjustment, the use of co-solvents, salt formation, and micronization.

Q4: How does pH adjustment affect the solubility of this compound?

A4: As a basic compound due to its primary amine group, the solubility of this compound is expected to increase in acidic conditions. Protonation of the amine group to form a more polar ammonium salt enhances its interaction with water molecules.

Q5: Is salt formation a viable option for this compound?

A5: Yes, salt formation is a highly effective method for increasing the solubility of ionizable drugs.[2][3] The availability of a hydrochloride salt of this compound suggests that this is a successful strategy for improving its aqueous solubility.[4]

Troubleshooting Guides

Issue: Poor Dissolution in Aqueous Buffers

This guide provides a systematic approach to troubleshooting and overcoming the limited solubility of this compound in aqueous buffers.

Caption: A logical workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Thermodynamic)

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.0

  • Glass vials with screw caps

  • Orbital shaker/agitator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to separate vials containing deionized water, PBS (pH 7.4), and acetate buffer (pH 4.0).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC or the respective buffer for UV-Vis).

  • Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis spectrophotometry).

  • The determined concentration represents the thermodynamic solubility.

Protocol 2: Enhancing Solubility via pH Adjustment

This protocol details how to increase the solubility of this compound by lowering the pH of the aqueous solution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of this compound in deionized water (e.g., 1 mg/mL).

  • Place the suspension on a stir plate.

  • Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH.

  • Continue adding acid until the compound completely dissolves.

  • Record the pH at which complete dissolution occurs. This pH can be used as a guide for preparing buffered solutions for subsequent experiments.

Protocol 3: Improving Solubility with a Co-solvent System

This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO or ethanol (e.g., 10-50 mg/mL).

  • To prepare the final working solution, add a small volume of the stock solution to the aqueous buffer.

  • Immediately vortex the solution to ensure rapid mixing and prevent precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • It is crucial to keep the final concentration of the organic co-solvent low (typically ≤1-5%) to avoid potential effects on biological assays.

Protocol 4: Salt Formation for Enhanced Solubility

This protocol provides a general method for forming the hydrochloride salt of this compound.

Materials:

  • This compound

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • 2 M HCl in diethyl ether

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount of 2 M HCl in diethyl ether to the solution.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid salt by vacuum filtration.

  • Wash the salt with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • The resulting hydrochloride salt should exhibit significantly improved aqueous solubility compared to the free base.

Data Presentation

Table 1: Expected Solubility of this compound in Various Solvents

Solvent SystemExpected SolubilityNotes
Deionized Water (neutral pH)Slightly SolubleBaseline aqueous solubility.
Aqueous Buffer (pH < 5)Increased SolubilityProtonation of the amine group enhances solubility.
EthanolSolubleA common organic solvent for this compound.[1]
ChloroformSolubleA non-polar organic solvent in which the compound is soluble.[1]
Diethyl EtherSolubleA non-polar organic solvent suitable for dissolving the free base.[1]
DMSOHighly SolubleA polar aprotic solvent often used for creating high-concentration stock solutions.
10% DMSO in WaterVariesSolubility will depend on the final concentration of the compound. Precipitation may occur.

Table 2: Troubleshooting Summary for Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the basic amine group.Simple, effective for ionizable compounds.May not be suitable for all biological assays due to pH constraints.
Co-solvency Reduces the polarity of the solvent system.Effective for many poorly soluble compounds. Can be used for high-throughput screening.The co-solvent may interfere with biological assays. Precipitation can occur upon dilution.
Salt Formation Creates a more polar, crystalline salt form.Can dramatically increase aqueous solubility and dissolution rate.[3]Only applicable to ionizable compounds. The salt may have different solid-state properties.
Micronization Increases the surface area of the solid particles.Improves dissolution rate.Does not increase the equilibrium solubility.

Visualization of Experimental Workflow

Solubility_Quantification_Workflow cluster_prep Sample Preparation cluster_assay Solubility Assay cluster_analysis Quantification prep_stock Prepare Stock Solution (e.g., in DMSO) prep_serial Prepare Serial Dilutions prep_stock->prep_serial add_to_buffer Add Dilutions to Aqueous Buffer prep_serial->add_to_buffer incubate Incubate (e.g., 2h at 25°C) add_to_buffer->incubate separate Separate Soluble/Insoluble (Filtration/Centrifugation) incubate->separate quantify Quantify Soluble Fraction (HPLC or UV-Vis) separate->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate

Caption: Workflow for quantitative determination of kinetic solubility.

References

Technical Support Center: Optimizing Suzuki Coupling of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling of (6-Bromopyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Suzuki coupling of this compound?

The main difficulties arise from the substrate's structure. The nitrogen atom of the pyridine ring and the lone pair of electrons on the methanamine's nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2][3][4] This interference can slow down or completely stop the catalytic cycle, resulting in low product yields. Additionally, the carbon-bromine bond at the 2-position of a pyridine ring can be less reactive in the crucial oxidative addition step compared to other aryl bromides.[3]

Q2: Which palladium catalyst and ligand system is most effective for this type of substrate?

Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging substrates like 2-bromopyridines.[1] Success often requires more active catalyst systems. Bulky, electron-rich phosphine ligands are highly recommended as they can shield the palladium center, preventing coordination from the pyridine and amine nitrogens, and facilitate the oxidative addition step.[2][3][4] Commonly successful ligands include Buchwald ligands such as SPhos, XPhos, and RuPhos.[2][3] Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more active and stable catalytic species in the reaction.[2]

Q3: How does the choice of base and solvent impact the reaction?

The base and solvent system is critical and often requires screening.[5][6]

  • Base: The base activates the boronic acid for the transmetalation step.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[4][5] For challenging couplings, stronger bases like K₃PO₄ are often more effective.[3][5]

  • Solvent: The solvent must dissolve both the organic starting materials and the inorganic base. Aprotic polar solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are common choices.[5][7] Often, a small amount of water is added to help dissolve the base, though completely anhydrous conditions may be necessary to prevent certain side reactions.[4][5]

Q4: Can the free amino group interfere with the reaction, and should it be protected?

Yes, the lone pair on the amino group's nitrogen can coordinate with and inhibit the palladium catalyst.[1][4] While many protocols for unprotected aminopyridines are successful with the right choice of ligand and conditions, protecting the amine (e.g., as a carbamate) is a viable strategy if optimization fails. However, this adds extra steps to the synthesis (protection and deprotection). Optimization of the catalyst system for the unprotected substrate is often preferred.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low conversion of the starting material is the most common issue. Several factors could be responsible.

Potential Cause Suggested Solution Citation
Catalyst Inhibition/Deactivation The nitrogen atoms in the pyridine ring and amino group are likely inhibiting the palladium catalyst.Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos to shield the palladium center. Consider using a modern, highly active pre-catalyst (e.g., a Buchwald G3 pre-catalyst). A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also help.
Inactive Catalyst System The Pd(0) active species is not forming efficiently or is sensitive to oxygen. The C-Br bond at the 2-position is less reactive.Ensure the reaction is rigorously degassed to remove all oxygen. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions fully reduce a Pd(II) precatalyst. Increase the reaction temperature to facilitate the often rate-limiting oxidative addition step.
Suboptimal Base/Solvent The chosen base may not be strong enough or soluble enough to promote transmetalation effectively.Screen different bases. K₃PO₄ is often a good choice for difficult couplings. Ensure the solvent system (e.g., dioxane/water, toluene, DMF) effectively solubilizes all reagents.
Poor Starting Material Quality Impurities in the starting materials or degradation of the boronic acid can halt the reaction.Use freshly purified starting materials. Ensure the boronic acid has not degraded during storage.

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR can indicate competing side reactions.

Side Product Identification & Cause Minimization Strategy Citation
Protodeboronation Product (Arene from Boronic Acid)Cause: Hydrolysis of the boronic acid, often promoted by water, high temperatures, or a strong base.Use a more stable boron reagent like a pinacol ester (Bpin) or a MIDA boronate. Minimize water in the reaction by using anhydrous solvents. If possible, use a milder base and the shortest effective reaction time.[1][2][3]
Dehalogenation Product ((Pyridin-2-yl)methanamine)Cause: The bromo group is replaced by a hydrogen atom, often from a palladium hydride intermediate.Avoid solvents that can act as hydride sources (e.g., certain alcohols). Screen different ligands and bases, or consider lowering the reaction temperature.[1][5][8]
Homocoupling Product (Biaryl from Boronic Acid)Cause: Coupling of two boronic acid molecules, typically promoted by the presence of oxygen or excess palladium catalyst.Rigorously degas all solvents and the reaction mixture before heating. Run the reaction under a strict inert atmosphere (argon or nitrogen). Avoid using a large excess of the palladium catalyst.[1][3][8]

Data Presentation: Recommended Reaction Conditions

The following tables summarize starting conditions for the Suzuki coupling of aminobromopyridines. Optimization will likely be required for the specific substrate.

Table 1: Catalyst, Ligand, and Base Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Typical Yield Range
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane100Good to Excellent
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)110Moderate to Good
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)DMF/H₂O (4:1)90Low to Moderate
4XPhos Pd G3 (2)-K₂CO₃ (2.0)THF80Good to Excellent

Yields are highly dependent on the specific boronic acid used.

Table 2: Boron Reagent Comparison

Boron ReagentStabilityKey AdvantageWhen to Use
Boronic AcidVariableWidely available, no prior prep needed.For robust, fast reactions.
Pinacol Boronate Ester (Bpin)HighMore stable to protodeboronation.When boronic acid is unstable or protodeboronation is a major side reaction.
MIDA BoronateVery HighBench-stable, allows for slow release of boronic acid.For very unstable boronic acids (e.g., some heteroaryl boronic acids).
Potassium Trifluoroborate (BF₃K)HighCrystalline, stable solids, less prone to protodeboronation.As a stable and easy-to-handle alternative to boronic acids.

Experimental Protocols

General Protocol for Optimization Screening

This protocol is a starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)[4][9]

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)[4]

  • Phosphine ligand (e.g., SPhos, 4 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1][4][5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product forms product_complex Product Complex aryl_halide Ar-Br (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->oa_complex base Base (e.g., K₃PO₄) base->oa_complex activates boronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Substrate, Boronic Acid, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_atmosphere Ensure Rigorous Inert Atmosphere (Degassing) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok reagents_ok->start No, Purify/Replace reagents_ok->check_atmosphere Yes atmosphere_ok->start No, Improve Degassing optimize_catalyst Optimize Catalyst System (Switch to Bulky Ligand, e.g., SPhos/XPhos, Increase Catalyst Loading) atmosphere_ok->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions (Screen Base: K₂CO₃, K₃PO₄, Cs₂CO₃; Increase Temperature) optimize_catalyst->optimize_conditions analyze_byproducts Analyze Byproducts (Protodeboronation, Dehalogenation, Homocoupling) optimize_conditions->analyze_byproducts solution_protodeboronation Use Boronic Ester (Bpin) or Anhydrous Conditions analyze_byproducts->solution_protodeboronation Protodeboronation Dominant solution_dehalogenation Change Ligand/Base, Lower Temperature analyze_byproducts->solution_dehalogenation Dehalogenation Dominant solution_homocoupling Improve Degassing, Check Catalyst Loading analyze_byproducts->solution_homocoupling Homocoupling Dominant success Success: Improved Yield analyze_byproducts->success No Major Byproducts, Yield Improved solution_protodeboronation->success solution_dehalogenation->success solution_homocoupling->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (6-Bromopyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route employed. If a Gabriel synthesis is used, impurities may include unreacted starting materials and byproducts like phthalhydrazide, which can be challenging to separate.[1] Other potential impurities include over-alkylated products (secondary or tertiary amines) and residual solvents from the reaction workup.[2]

Q2: Why is my this compound streaking or showing poor separation on a standard silica gel column?

A2: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[3] This can result in significant tailing (streaking), poor separation, and in some cases, irreversible adsorption of the product onto the column.[4]

Q3: Can I use an acid wash to purify this compound?

A3: Yes, an acid-base extraction can be an effective purification method. By washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl), the basic amine will be protonated and move into the aqueous layer as a salt.[5] The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified amine.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can happen if the cooling process is too rapid or if significant impurities are present.[6] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. Using a mixed solvent system and ensuring the solution is not supersaturated can also prevent oiling out.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem: Tailing and Poor Resolution in Column Chromatography
Possible Cause Suggested Solution
Strong interaction between the basic amine and acidic silica gel.[3]1. Add a competing base: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (0.1-1%), into the eluent. This will neutralize the acidic sites on the silica.[7] 2. Use a modified stationary phase: Employ an amine-functionalized silica gel column or deactivated silica to minimize interactions.[3] 3. Switch to a different chromatography technique: Consider using reversed-phase chromatography with an appropriate mobile phase.
Inappropriate solvent system.Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures, including the addition of a small amount of a polar solvent like methanol in dichloromethane or ethyl acetate.
Problem: Low Recovery After Purification
Possible Cause Suggested Solution
Irreversible adsorption onto silica gel column.[4]Use the troubleshooting steps for tailing to minimize product loss on the column.
Product loss during acid-base extractions.Ensure complete extraction from the aqueous layers by performing multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer before each extraction to ensure the amine is in its free base form.
Product is volatile.If purification is by distillation, ensure the collection flask is adequately cooled and that the vacuum is not too high, which could lead to product loss.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For basic compounds like this compound, it is recommended to add 0.5-1% triethylamine to the eluent.[7]

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2-3 times).[8] The amine will move into the aqueous layer as the hydrochloride salt.

  • Organic Impurity Removal: Wash the combined acidic aqueous layers with an organic solvent to remove any non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amine.

  • Product Extraction: Extract the aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for pyridines include ethanol, methanol, or mixtures with water.[9]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.[6] Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve PurificationChoice Choose Purification Method Dissolve->PurificationChoice Column Column Chromatography PurificationChoice->Column Complex Mixture Extraction Acid-Base Extraction PurificationChoice->Extraction Basic Impurities Recrystallization Recrystallization PurificationChoice->Recrystallization Solid Product Pure Pure Product Column->Pure Extraction->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue Problem What is the main problem? Start->Problem Tailing Tailing/Streaking in Column Chromatography Problem->Tailing Poor Separation LowRecovery Low Recovery Problem->LowRecovery Low Yield OilingOut Oiling Out During Recrystallization Problem->OilingOut No Crystals Sol1 Add triethylamine to eluent or use amine-functionalized silica. Tailing->Sol1 Sol2 Check for irreversible adsorption. Ensure complete extractions. LowRecovery->Sol2 Sol3 Re-dissolve, add more solvent, and cool slowly. OilingOut->Sol3

Caption: Troubleshooting decision tree for common purification challenges.

References

stability of (6-Bromopyridin-2-yl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with (6-Bromopyridin-2-yl)methanamine, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound, like other aminomethylpyridines, is generally expected to be more stable in acidic conditions compared to neutral or basic conditions due to the protonation of the nitrogen atoms. The protonated form is less susceptible to oxidation. However, prolonged exposure to strong acids or elevated temperatures can lead to degradation. It is often supplied as a hydrochloride salt, indicating stability in this form.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: While specific degradation pathways for this molecule are not extensively documented in the literature, potential acid-catalyzed degradation could involve:

  • Hydrolysis of the bromo group: Although typically requiring harsh conditions, this could lead to the formation of (6-Hydroxypyridin-2-yl)methanamine.

  • Deamination: Removal of the aminomethyl group is a possible degradation pathway for some amino acids under certain conditions.[1]

  • Ring protonation followed by nucleophilic attack: While the pyridine ring is generally stable, extreme conditions could promote side reactions.

It is crucial to perform stress testing to identify the specific degradation products under your experimental conditions.[2][3]

Q3: How should I store this compound and its acidic solutions?

A3: The solid compound should be stored in a cool, dark place under an inert atmosphere. For acidic solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C and protect from light. Long-term storage of solutions is not recommended without performing stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of an acidic solution. Degradation of the compound.Confirm the identity of the new peaks using LC-MS. Reduce the acidity, temperature, or duration of the experiment. Ensure the use of high-purity acid and solvent.
Impurities in the starting material.Run a baseline analysis of the starting material dissolved in a non-degrading solvent to identify initial impurities.
Loss of compound over time in an acidic solution. Adsorption to the container surface.Use silanized glass vials or polypropylene containers.
Precipitation of the compound.Ensure the compound is fully dissolved at the experimental concentration and pH. Check the solubility of the protonated form.
Discoloration of the acidic solution. Oxidation or formation of colored degradation products.Perform experiments under an inert atmosphere (e.g., nitrogen or argon). Identify the colored species by UV-Vis spectroscopy and LC-MS.

Experimental Protocols

Protocol for Forced Degradation Study in Acidic Conditions

This protocol is based on ICH guidelines for stress testing of active substances.[2]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • Prepare solutions of 0.1 M HCl and 1 M HCl.

    • In separate vials, add an aliquot of the stock solution to each acidic solution to achieve a final compound concentration of, for example, 0.1 mg/mL.

    • Prepare a control sample by adding an aliquot of the stock solution to the solvent used for dilution.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).

    • Protect the samples from light.

  • Time Points for Analysis:

    • Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Analytical Method:

    • Use a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

    • A typical HPLC method would involve a C18 column with a gradient elution of mobile phases such as acetonitrile and water with a pH modifier (e.g., trifluoroacetic acid).

    • Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to t=0.

    • Determine the rate of degradation.

    • If degradation products are observed, use LC-MS to identify their molecular weights.

Quantitative Data Summary (Hypothetical)

Table 1: Stability of this compound in 0.1 M HCl at 40°C

Time (hours)% Remaining (Mean ± SD)
0100 ± 0.5
299.8 ± 0.6
499.5 ± 0.4
899.1 ± 0.7
2498.2 ± 0.5
4897.5 ± 0.6

Table 2: Effect of Acid Concentration and Temperature on Degradation after 24 hours

Condition% Remaining (Mean ± SD)
0.1 M HCl, 40°C98.2 ± 0.5
1 M HCl, 40°C95.3 ± 0.8
0.1 M HCl, 60°C92.1 ± 0.9
1 M HCl, 60°C85.7 ± 1.2

Visualizations

G Experimental Workflow for Acid Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) sample_prep Prepare Samples (Final Conc. 0.1 mg/mL) stock->sample_prep acid_sol Prepare Acidic Solutions (0.1 M HCl, 1 M HCl) acid_sol->sample_prep incubation Incubate at 40°C and 60°C sample_prep->incubation sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubation->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold

Caption: Workflow for assessing the stability of this compound under acidic conditions.

G Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis (6-Hydroxypyridin-2-yl)methanamine parent->hydrolysis Acid-catalyzed hydrolysis deamination 2-Bromo-6-(hydroxymethyl)pyridine parent->deamination Deamination other Other Minor Byproducts parent->other Other pathways

Caption: Potential acid-catalyzed degradation pathways for this compound.

References

preventing dehalogenation of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6-Bromopyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during synthetic reactions.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, specifically the replacement of the bromine atom with a hydrogen atom (hydrodebromination), is a frequent side reaction encountered during cross-coupling reactions involving this compound. This guide provides a systematic approach to diagnose and resolve this issue.

Scenario: You are observing a significant amount of the dehalogenated byproduct, (Pyridin-2-yl)methanamine, in your reaction mixture.

Initial Assessment:

  • Reaction Type: Are you performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)? Dehalogenation is particularly common in these reactions.[1]

  • Analytical Evidence: How have you confirmed dehalogenation?

    • LC-MS: Presence of a mass corresponding to the dehalogenated product.

    • ¹H NMR: Appearance of a new aromatic proton signal where the bromine atom was previously located.[2]

Troubleshooting Steps:

Parameter Potential Cause of Dehalogenation Recommended Solution Rationale
Base Use of strong bases (e.g., NaOt-Bu, NaOH, alkoxides).Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2]Strong bases can promote the formation of palladium-hydride species, which are often responsible for the dehalogenation side reaction.[1][2]
Temperature High reaction temperatures.Lower the reaction temperature. Attempt the reaction at a lower temperature range (e.g., 60-80 °C) and monitor the progress.[2]Dehalogenation may have a higher activation energy, so lowering the temperature can favor the desired cross-coupling pathway.[1]
Ligand Suboptimal ligand choice.Employ bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.These ligands can accelerate the rate of the desired reductive elimination step in the catalytic cycle, outcompeting the dehalogenation pathway.
Solvent Presence of protic impurities or use of protic solvents.Use anhydrous, degassed solvents. Ensure all reagents are of high purity.Protic impurities (e.g., water, alcohols) can serve as a hydride source for the formation of palladium-hydride species.[3]
Catalyst Loading & Reaction Time High catalyst loading or prolonged reaction times.Optimize the catalyst loading to the lowest effective amount. Monitor the reaction closely and work it up as soon as the starting material is consumed.Extended exposure to the catalyst at elevated temperatures can increase the likelihood of side reactions, including dehalogenation.

Troubleshooting Workflow

G start Dehalogenation Observed base Is a strong base (e.g., NaOt-Bu) being used? start->base change_base Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) base->change_base Yes temp Is the reaction temperature high (>100 °C)? base->temp No change_base->temp lower_temp Lower the reaction temperature (60-80 °C) temp->lower_temp Yes ligand Is a standard ligand (e.g., PPh₃) being used? temp->ligand No lower_temp->ligand change_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->change_ligand Yes solvent Are solvents anhydrous and degassed? ligand->solvent No change_ligand->solvent dry_solvent Use anhydrous, degassed solvents solvent->dry_solvent No end Dehalogenation Minimized solvent->end Yes dry_solvent->end

Caption: Troubleshooting workflow for addressing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation, in this context, refers to the undesired replacement of the bromine atom on the this compound with a hydrogen atom. This side reaction, also known as hydrodebromination, leads to the formation of (Pyridin-2-yl)methanamine as a byproduct. This reduces the yield of your desired product and introduces an impurity that may be difficult to separate.[1][2]

Q2: What is the primary mechanism behind dehalogenation in palladium-catalyzed reactions?

A2: In palladium-catalyzed cross-coupling reactions, dehalogenation is most commonly caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from various sources, including the base, solvent, or impurities. Once formed, the Pd-H species can react with the this compound in a competing catalytic cycle to replace the bromine with a hydrogen.[1]

Q3: Can the aminomethyl group at the 2-position of the pyridine ring influence dehalogenation?

A3: Yes, the aminomethyl group can potentially influence the reaction. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst. This coordination might affect the catalyst's reactivity and stability, potentially influencing the rate of dehalogenation relative to the desired cross-coupling reaction. While many reactions can proceed without protecting this amino group, its coordination to the catalyst is a factor to consider during optimization.[4][5]

Q4: Are there any additives that can help suppress dehalogenation?

A4: In some cases, the addition of bromide salts has been reported to suppress dehalogenation. The exact mechanism is not always clear, but it is thought that the presence of bromide ions can influence the catalytic cycle and disfavor the dehalogenation pathway.[2]

Experimental Protocols

Below are example protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized to minimize dehalogenation of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.

Reagents & Materials:

ReagentAmount
This compound1.0 equiv
Arylboronic acid1.2 equiv
Pd₂(dba)₃2 mol%
SPhos4 mol%
K₃PO₄2.5 equiv
Anhydrous, degassed 1,4-dioxane-
Degassed water-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is for the C-N bond formation between this compound and a primary or secondary amine.

Reagents & Materials:

ReagentAmount
This compound1.0 equiv
Amine1.2 equiv
XPhos Pd G32 mol%
Cs₂CO₃2.0 equiv
Anhydrous, degassed toluene-

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the amine, and Cs₂CO₃ to a dry reaction vessel.

  • Add the XPhos Pd G3 catalyst.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Pathway Visualization

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Competing Dehalogenation Pathway A Ar-Br + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G Ar-Ar' F->G H Ar-Pd(II)-Br I Formation of Pd-H species H->I J Ar-Pd(II)-H I->J K Reductive Elimination J->K L Ar-H K->L

Caption: Competing pathways in Suzuki coupling.

References

Technical Support Center: Production of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of (6-Bromopyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound at a laboratory and industrial scale?

A1: The primary synthetic routes for this compound include:

  • Reductive Amination of 6-Bromo-2-pyridinecarboxaldehyde: This is a widely used method in medicinal chemistry for forming primary amines. It involves the reaction of an aldehyde with an amine source, typically ammonia or its equivalent, in the presence of a reducing agent.

  • Gabriel Synthesis: This classical method involves the alkylation of potassium phthalimide with a suitable substrate, in this case, a 2-(halomethyl)-6-bromopyridine, followed by the liberation of the primary amine using hydrazine or acidic/basic hydrolysis. This method is known for preventing over-alkylation.[1][2]

Q2: What are the main advantages of the reductive amination route for scale-up?

A2: Reductive amination is often preferred for scale-up due to its high atom economy and the availability of a wide range of starting materials and reducing agents. The reaction can often be performed in a one-pot procedure, which simplifies the manufacturing process.

Q3: What are the potential challenges associated with the Gabriel synthesis on a larger scale?

A3: While the Gabriel synthesis is effective at preventing the formation of secondary and tertiary amines, it can present challenges during scale-up. The use of strong acids or bases for the hydrolysis of the phthalimide intermediate can be harsh on other functional groups.[3] The alternative Ing-Manske procedure using hydrazine hydrate is milder but requires careful handling due to the toxicity of hydrazine.[3][4] Additionally, the removal of the phthalhydrazide byproduct can sometimes be challenging.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield in Reductive Amination
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting aldehyde.Inefficient imine formation.Ensure anhydrous conditions. For ammonia, use a solution in an organic solvent (e.g., methanol) or as ammonium acetate. Consider gentle heating to facilitate imine formation before adding the reducing agent.
Deactivation of the reducing agent.Add the reducing agent portion-wise to control the reaction temperature. Ensure the quality of the reducing agent and store it under appropriate conditions.
Side reactions of the aldehyde.Optimize the reaction temperature; lower temperatures can minimize side reactions. Ensure slow addition of the reducing agent.
Issue 2: Impurity Formation
Symptom Possible Cause Suggested Solution
Presence of a secondary amine byproduct (bis((6-bromopyridin-2-yl)methyl)amine).Over-alkylation of the product.This is more common in direct amination approaches. If using reductive amination, ensure a sufficient excess of the ammonia source.
Presence of 6-bromo-2-pyridinemethanol.Over-reduction of the starting aldehyde.Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. Sodium borohydride can sometimes lead to alcohol formation; consider alternatives like sodium triacetoxyborohydride.
Unidentified impurities.Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Analyze impurities by LC-MS to identify their structures and propose a formation mechanism.
Issue 3: Difficulties in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Product is difficult to crystallize.Presence of residual solvent or impurities.Perform a solvent swap to a solvent in which the product is less soluble. Use a co-solvent system for recrystallization. Consider converting the amine to its hydrochloride salt, which is often more crystalline.
Oily product obtained after workup.Incomplete removal of byproducts or residual reagents.Optimize the extraction and washing steps. An acidic wash can help remove basic impurities, while a basic wash can remove acidic impurities. Column chromatography may be necessary for purification at the lab scale.
Phthalhydrazide precipitate is difficult to filter in Gabriel synthesis.Fine particle size of the precipitate.Allow the mixture to cool slowly to encourage the formation of larger crystals. Consider adding a filter aid such as celite.

Experimental Protocols

Protocol 1: Reductive Amination of 6-Bromo-2-pyridinecarboxaldehyde

Materials:

  • 6-Bromo-2-pyridinecarboxaldehyde

  • Ammonia in methanol (7 N solution)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

Protocol 2: Gabriel Synthesis

Materials:

  • 2-(Bromomethyl)-6-bromopyridine

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane

  • Water

Procedure:

  • To a solution of 2-(bromomethyl)-6-bromopyridine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add ethanol to the reaction mixture, followed by the slow addition of hydrazine monohydrate (5.0 eq).

  • Heat the mixture to reflux for 4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Wash the precipitate with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or crystallization.

Visualizations

Reductive_Amination_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A 6-Bromo-2-pyridinecarboxaldehyde + Ammonia/MeOH B Imine Formation (Stir at RT, 2h) A->B C Reduction (NaBH4, 0°C to RT) B->C D Quench with Water C->D Reaction Complete E Solvent Evaporation D->E F DCM Extraction E->F G Wash (NaHCO3, Brine) F->G H Dry & Concentrate G->H I Purification (Chromatography/Crystallization) H->I Gabriel_Synthesis_Troubleshooting cluster_alkylation Alkylation Step Issues cluster_deprotection Deprotection Step Issues Start Low Yield or Incomplete Reaction A1 Poor solubility of K-phthalimide Start->A1 A2 Side reactions of bromomethylpyridine Start->A2 B1 Incomplete cleavage of phthalimide Start->B1 B2 Difficult filtration of phthalhydrazide Start->B2 A1_sol Use a polar aprotic solvent (e.g., DMF). Consider phase-transfer catalyst. A1->A1_sol A2_sol Ensure anhydrous conditions. Run reaction under inert atmosphere. A2->A2_sol B1_sol Increase hydrazine equivalents or reaction time. Consider alternative cleavage (e.g., NaOH). B1->B1_sol B2_sol Cool slowly to form larger crystals. Use a filter aid (e.g., celite). B2->B2_sol

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the 13C NMR of (6-Bromopyridin-2-yl)methanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for elucidating the carbon framework of a molecule. This guide offers a comparative analysis of the 13C NMR data for (6-Bromopyridin-2-yl)methanamine and its structural analogs, alongside a detailed experimental protocol for acquiring such data.

Comparative Analysis of 13C NMR Data

The introduction of a bromine atom and an aminomethyl group to the pyridine ring significantly influences the chemical shifts of the carbon atoms. The following table summarizes the available 13C NMR data for relevant compounds. The data for this compound is predicted based on the substituent effects observed in the analogs.

Carbon Atom(Pyridin-2-yl)methanamine (2-Picolylamine)[1]2-Bromopyridine[2]This compound (Predicted)
C2 160.1142.4~162
C3 121.1128.4~122
C4 136.5138.6~139
C5 121.8122.8~124
C6 149.2150.3~141 (C-Br)
CH2 48.1-~47

Note: All chemical shifts are in ppm relative to a standard reference.

The predicted shifts for this compound are based on the following rationale:

  • C2 and C6: The carbons directly attached to the nitrogen are the most deshielded. The presence of the bromine at C6 is expected to have a significant deshielding effect on C6, but the aminomethyl group at C2 will also influence its environment.

  • C3, C4, and C5: The chemical shifts of these carbons are influenced by the electronic effects of both the nitrogen atom and the substituents.

  • CH2: The aminomethyl carbon is expected to have a chemical shift in the aliphatic region, similar to that in (pyridin-2-yl)methanamine.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring 13C NMR spectra of aminopyridine derivatives.

1. Sample Preparation:

  • Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument should be tuned to the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR pulse sequence is typically used.

  • The spectral width should be set to cover the expected range of carbon signals (typically 0-200 ppm).

  • The number of scans will depend on the sample concentration; for a dilute sample, a higher number of scans will be required to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds is generally sufficient.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing 13C NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Spectrometer Setup (Locking and Shimming) transfer->spectrometer acquisition Data Acquisition (13C Pulse Sequence) spectrometer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing referencing Chemical Shift Referencing processing->referencing assignment Peak Assignment and Structural Elucidation referencing->assignment

General workflow for 13C NMR analysis.

This guide provides a framework for understanding and acquiring 13C NMR data for this compound and its analogs. While experimental data for the target compound remains elusive in the reviewed literature, the comparative approach and detailed protocol offer a solid foundation for researchers in their structural elucidation endeavors.

References

A Comparative Guide to the Mass Spectrometry Analysis of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of (6-Bromopyridin-2-yl)methanamine and its structural isomers, offering insights into fragmentation patterns and chromatographic separation. The information herein is intended to assist researchers in developing analytical methods for compound identification, purity assessment, and metabolic studies.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and novel ligands.[1] Accurate and reliable analytical methods are crucial for its characterization and for monitoring its presence in complex mixtures. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as a powerful tool for this purpose. This guide will compare the expected mass spectral characteristics of this compound with its isomers, 2-Amino-5-bromopyridine and 2-Amino-6-bromopyridine, and provide standardized protocols for their analysis.

Predicted Mass Spectrometry Data

The mass spectrum of a compound provides a unique fingerprint based on its molecular weight and fragmentation pattern. For bromine-containing compounds, a characteristic isotopic pattern is observed due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2][3] This results in two molecular ion peaks (M+ and M+2) of similar intensity.

Table 1: Comparison of Molecular Ion Data for this compound and Its Isomers

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Diagnostic Fragments (Predicted)
This compoundC₆H₇BrN₂187.04187/189Loss of NH₃, Loss of CH₂NH₂, Loss of Br
2-Amino-5-bromopyridineC₅H₅BrN₂173.01173/175Loss of HCN, Loss of Br
2-Amino-6-bromopyridineC₅H₅BrN₂173.01173/175Loss of HCN, Loss of Br

Data for isomers are based on their molecular formula and common fragmentation pathways for aminopyridines.[5][6]

Experimental Protocols

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. Given that this compound is a primary amine, both techniques can be applicable, potentially with derivatization for GC-MS to improve peak shape and thermal stability.[7]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from general methods for the analysis of pyridine derivatives.[8][9]

  • Sample Preparation: A dilute solution of the analyte (approximately 1 µg/mL) is prepared in a volatile organic solvent like methanol or dichloromethane.[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[10]

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[10]

    • MS Ion Source Temperature: 230 °C[10]

    • MS Quadrupole Temperature: 150 °C[10]

    • Electron Energy: 70 eV[10]

    • Mass Range: m/z 40-250

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on established methods for the analysis of aminopyridines and related polar compounds.[11][12]

  • Sample Preparation: A dilute solution of the analyte (approximately 1 µg/mL) is prepared in the initial mobile phase composition.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • LC-MS Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid[13]

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-300

Comparative Fragmentation Analysis

The fragmentation pattern in mass spectrometry provides structural information. Below is a comparison of the predicted fragmentation pathways for this compound and its isomer, 2-Amino-6-bromopyridine.

Figure 1: Predicted Fragmentation of this compound

M [C₆H₇BrN₂]⁺˙ m/z 186/188 F1 [C₆H₆BrN]⁺˙ m/z 171/173 M->F1 -NH₃ F3 [C₆H₇N₂]⁺ m/z 107 M->F3 -Br F2 [C₅H₅N]⁺˙ m/z 79 F1->F2 -Br

Caption: Predicted EI-MS fragmentation of this compound.

Figure 2: Predicted Fragmentation of 2-Amino-6-bromopyridine

M [C₅H₅BrN₂]⁺˙ m/z 172/174 F1 [C₄H₃BrN]⁺˙ m/z 145/147 M->F1 -HCN F2 [C₅H₅N₂]⁺ m/z 93 M->F2 -Br cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SP1 Dissolve Sample in Appropriate Solvent SP2 Dilute to Working Concentration SP1->SP2 A1 Inject into GC-MS or LC-MS SP2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Extract Mass Spectra A3->D1 D2 Identify Molecular Ion and Fragments D1->D2 D3 Compare with Reference Spectra or Predictions D2->D3 R R D3->R Final Report

References

Comparative Reactivity of (6-Bromopyridin-2-yl)methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and materials science, halopyridines serve as indispensable building blocks for the synthesis of complex molecular architectures. Their reactivity in pivotal transformations, such as palladium-catalyzed cross-coupling reactions, dictates the efficiency and feasibility of synthetic routes. This guide provides an objective comparison of the reactivity of (6-Bromopyridin-2-yl)methanamine with other halopyridine alternatives, supported by experimental data to inform substrate selection and reaction optimization.

Theoretical Underpinnings of Halopyridine Reactivity

The reactivity of a halopyridine in common cross-coupling reactions is governed by several key factors:

  • Carbon-Halogen (C-X) Bond Strength : The rate-determining step in many palladium-catalyzed reactions is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-I > C-Br > C-Cl, making iodopyridines the most reactive, followed by bromopyridines, and then chloropyridines.[1][2] Bromo-substituted pyridines, such as this compound, are generally more reactive than their chloro-analogs, which often require higher temperatures, longer reaction times, and more specialized catalyst systems.[1][3]

  • Position of the Halogen : The location of the halogen on the electron-deficient pyridine ring significantly influences reactivity. Halogens at the 2- and 6-positions (ortho to the nitrogen) are particularly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[4] This is because the electronegative ring nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate during an SNAr reaction and enhances the electrophilicity of the carbon center for oxidative addition.[2][4]

  • Influence of Other Substituents : The presence of other functional groups, like the aminomethyl group in this compound, can modulate reactivity. This group can influence the electronic properties of the ring and may coordinate with the palladium catalyst, potentially affecting the reaction outcome.[5]

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of this compound and related halopyridines in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond is pronounced in this transformation. Bromopyridines consistently undergo coupling under milder conditions and with greater efficiency than their chloro counterparts.[3]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 12~85-95 (Predicted)¹
2-Bromopyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene80 / 298
2-Chloropyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100 / 1895
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80 / 1692
4-Bromopyridine Phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane100 / 1290

¹Data for this compound is extrapolated based on the high reactivity of analogous 2-bromopyridines.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The reactivity difference between bromo- and chloropyridines is also significant in this transformation, often requiring distinct catalyst systems for optimal results. The general order of reactivity for the aryl halide is Ar-I > Ar-Br > Ar-Cl.[6][7]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110 / 18~80-90 (Predicted)¹
2-Bromopyridine AnilinePd(OAc)₂ / BINAPNaOtBuToluene100 / 495
2-Chloropyridine AnilinePd₂(dba)₃ / RuPhosNaOtBuDioxane100 / 2488
3-Bromopyridine n-ButylaminePd(OAc)₂ / P(tBu)₃NaOtBuToluene80 / 397
2,6-Dihalopyridines AminothiophenePd(OAc)₂ / XantphosCs₂CO₃Dioxane110 / 24I > Br > Cl (Reactivity)[6]

¹Data for this compound is extrapolated based on the high reactivity of analogous 2-bromopyridines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is also sensitive to the C-X bond strength, with bromopyridines showing greater reactivity than chloropyridines.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65 / 6~80-90 (Predicted)¹
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 396[10][11]
2-Bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHToluene80 / 1685
2-Chloropyridine PhenylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane120 / 2475

¹Data for this compound is extrapolated based on the high reactivity of analogous 2-bromopyridines.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. Unlike palladium-catalyzed couplings, the reactivity is dictated by the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex) and the nature of the leaving group.[12] Halogens at the 2- and 6-positions of the pyridine ring are significantly more activated towards nucleophilic attack.[4] this compound, having a bromine atom at the 6-position, is expected to be highly reactive in SNAr reactions.

Experimental Protocols

The following are generalized protocols that can be adapted to compare the reactivity of various halopyridines.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a dry reaction vessel, add the halopyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent (e.g., Toluene/H₂O mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, and dry over anhydrous sulfate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., Dioxane).

  • Add the halopyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the specified time.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualized Workflows and Mechanisms

To better understand the processes discussed, the following diagrams illustrate the logical relationships and experimental flows.

G cluster_reactivity Halopyridine Reactivity Trend in Cross-Coupling Iodo Iodopyridines Bromo Bromopyridines (e.g., this compound) Iodo->Bromo More Reactive Chloro Chloropyridines Bromo->Chloro More Reactive Fluoro Fluoropyridines Chloro->Fluoro More Reactive

Caption: General reactivity order of halopyridines.

G Start Start: Assemble Reactants Setup Reaction Setup: Inert Atmosphere, Add Solvent Start->Setup Heat Heating & Stirring Setup->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup Aqueous Workup: Extraction & Washing Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End Characterization: NMR, MS Purify->End

Caption: A typical experimental workflow.

G Pd0 Pd(0)L₂ OA R¹-Pd(II)L₂(X) Pd0->OA Oxidative Addition (R¹-X) TM R¹-Pd(II)L₂(R²) OA->TM Transmetalation (R²-B(OR)₂) TM->Pd0 Reductive Elimination Product R¹-R² TM->Product

Caption: Generalized catalytic cycle for Suzuki coupling.

Conclusion

This compound stands out as a highly versatile and reactive building block for drug development and materials science. Its reactivity profile, characterized by an activated C-Br bond at the 6-position of the pyridine ring, makes it a superior substrate for a range of palladium-catalyzed cross-coupling reactions compared to its chloropyridine counterparts. While chloropyridines may offer advantages in terms of cost and availability, the use of this compound allows for milder reaction conditions, shorter reaction times, and often higher yields.[1] This guide provides researchers with the foundational data and protocols necessary to make informed decisions when incorporating this and other halopyridines into their synthetic strategies.

References

A Comparative Guide to Alternative Reagents for (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (6-Bromopyridin-2-yl)methanamine is a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The bromine atom provides a reactive handle for various cross-coupling reactions, while the aminomethyl group offers a site for further functionalization. However, depending on the desired synthetic outcome, cost, and downstream applications, alternative reagents may offer significant advantages.

This guide provides an objective comparison of commercially available and synthetically relevant alternatives to this compound. We will explore their performance in key chemical transformations, supported by experimental data, to inform strategic reagent selection in research and development.

Classification of Alternatives: Bioisosteric Replacements

The alternatives can be broadly classified as bioisosteres—substituents or groups with similar chemical or physical properties that can impart different biological or physicochemical profiles to a molecule.[1] This comparison will focus on two main categories:

  • Halogen Analogues (Classical Bioisosteres): These involve replacing the bromine atom with other halogens (Fluorine, Chlorine, Iodine). This substitution directly impacts the reactivity of the C-X bond, which is crucial for many synthetic transformations.

  • Non-Halogen Analogues (Non-Classical Bioisosteres): These involve replacing the bromine with groups like methyl (CH₃) or trifluoromethyl (CF₃). These groups offer different steric and electronic properties, which can influence not only reactivity but also metabolic stability and binding interactions of the final compound.[2]

Below is a diagram illustrating the relationship between the parent compound and its alternatives.

G cluster_main Core Structure: (Pyridin-2-yl)methanamine cluster_classical Classical Bioisosteres (Halogen Analogues) cluster_nonclassical Non-Classical Bioisosteres Parent 6-Bromo (Parent Compound) Chloro 6-Chloro Parent->Chloro Reactivity Change Fluoro 6-Fluoro Parent->Fluoro Reactivity Change Iodo 6-Iodo Parent->Iodo Reactivity Change CF3 6-Trifluoromethyl Parent->CF3 Electronic/Metabolic Change Methyl 6-Methyl Parent->Methyl Electronic/Steric Change

Caption: Logical relationship of this compound and its bioisosteric alternatives.

Comparative Data Presentation

The selection of an appropriate reagent is often dictated by its performance in a specific chemical reaction. The tables below summarize the physicochemical properties of these alternatives and their comparative reactivity in two of the most important transformations in drug discovery: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Table 1: Physicochemical Properties of (6-Substituted-pyridin-2-yl)methanamine Analogues

Substituent (X)Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
-Br This compound188637-63-0C₆H₇BrN₂187.04White to yellow solid or liquid[3]
-Cl (6-Chloropyridin-2-yl)methanamine188637-75-4C₆H₇ClN₂142.58Solid or semi-solid[4]
-F (6-Fluoropyridin-2-yl)methanamine205744-18-9C₆H₇FN₂126.13N/A
-I (6-Iodopyridin-2-yl)methanamine1347253-15-5C₆H₇IN₂234.04N/A
-CF₃ (6-(Trifluoromethyl)pyridin-2-yl)methanamine944837-34-9C₇H₇F₃N₂176.14N/A
-CH₃ (6-Methylpyridin-2-yl)methanamine90728-11-3C₇H₁₀N₂122.17N/A

Reactivity in Key Synthetic Transformations

The primary difference between the halogen analogues lies in the reactivity of the carbon-halogen bond. This leads to opposing reactivity trends in palladium-catalyzed cross-coupling reactions versus nucleophilic aromatic substitution.

G cluster_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) cluster_snar Nucleophilic Aromatic Substitution (SNAr) Iodo_C C-I Bromo_C C-Br Iodo_C->Bromo_C Decreasing Reactivity (Weaker Bond = Faster Oxidative Addition) Chloro_C C-Cl Bromo_C->Chloro_C Decreasing Reactivity (Weaker Bond = Faster Oxidative Addition) Fluoro_C C-F Chloro_C->Fluoro_C Decreasing Reactivity (Weaker Bond = Faster Oxidative Addition) Fluoro_S C-F Chloro_S C-Cl Fluoro_S->Chloro_S Decreasing Reactivity (Higher Electronegativity = Faster Nucleophilic Attack) Bromo_S C-Br Chloro_S->Bromo_S Decreasing Reactivity (Higher Electronegativity = Faster Nucleophilic Attack) Iodo_S C-I Bromo_S->Iodo_S Decreasing Reactivity (Higher Electronegativity = Faster Nucleophilic Attack)

Caption: Opposing reactivity trends of halopyridines in common synthetic reactions.

Table 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

(Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, and conditions used. The data is compiled from reactions on structurally similar halopyridines.)

SubstituentReaction TypeTypical Catalyst/LigandReactivity & CommentsRepresentative Yield
-I Suzuki-MiyauraPd(PPh₃)₄ or PdCl₂(dppf)Highest. Most reactive due to weak C-I bond, allowing for milder conditions. Prone to side reactions like dehalogenation.[5]85-95%[5]
-Br Suzuki-MiyauraPd(OAc)₂ / SPhos or Pd(PPh₃)₄High. The standard for a good balance of reactivity and stability. Widely used in discovery chemistry.[6]80-93%[5][7]
-Cl Suzuki-MiyauraPd₂(dba)₃ / bulky phosphine (e.g., SPhos, XPhos)Moderate. Less reactive than bromides due to stronger C-Cl bond. Requires more active, specialized catalyst systems.[8][9]60-95%[5]
-F Suzuki-MiyauraSpecialized Ni or Pd catalystsLowest. Generally unreactive under standard Suzuki conditions due to the very strong C-F bond.<10% (typically)
-Br Buchwald-Hartwig AminationPd(OAc)₂ / dppp or Pd₂(dba)₃ / BINAPHigh. A robust and widely used method for C-N bond formation with 2-bromopyridines.[10][11]70-95%[11]
-Cl Buchwald-Hartwig AminationPd₂(dba)₃ / bulky phosphine (e.g., RuPhos)Moderate. C-Cl bond activation is the rate-limiting step and requires highly active catalyst systems.[8][12]50-90%

Table 3: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

(Note: Reactivity is highly dependent on the nucleophile and reaction conditions.)

SubstituentNucleophile TypeTypical ConditionsReactivity & Comments
-F O, N, S-nucleophilesK₂CO₃ or K₃PO₄ in DMSO or t-Amyl AlcoholHighest. The C-F bond strongly activates the ring for nucleophilic attack. The reaction of 2-fluoropyridine is ~320 times faster than 2-chloropyridine with NaOEt.[13][14]
-Cl O, N, S-nucleophilesStronger base (e.g., NaH, KOtBu), higher temp.High. Very effective, though may require more forcing conditions than the fluoro analogue.[15]
-Br Strong nucleophilesHarsher conditions, high temperaturesModerate. Less reactive than chloro- and fluoro-pyridines in SNAr.[16]
-I Strong nucleophilesHarsher conditions, high temperaturesLowest. The least effective leaving group for SNAr among the halogens.[16]

Experimental Protocols

Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the various halo-pyridine methanamine reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized method for the coupling of a (6-halopyridin-2-yl)methanamine with an arylboronic acid.[6][7]

Materials:

  • (6-Halopyridin-2-yl)methanamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the (6-halopyridin-2-yl)methanamine, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start reagents 1. Combine Reagents - Halopyridine - Boronic Acid - Pd Catalyst & Base start->reagents inert 2. Inert Atmosphere Evacuate & backfill with Ar/N₂ (3x) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent heat 4. Heat & Stir (80-100 °C, 4-16h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 7. Purify - Dry & Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the C-N coupling of a (6-halopyridin-2-yl)methanamine with a primary or secondary amine.[10][12]

Materials:

  • (6-Halopyridin-2-yl)methanamine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., BINAP or XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the (6-halopyridin-2-yl)methanamine, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the liquid amine coupling partner.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary and Recommendations

The choice of reagent to replace this compound is highly dependent on the intended synthetic route.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The reactivity order I > Br > Cl >> F is dominant.

    • (6-Iodopyridin-2-yl)methanamine is the most reactive choice, ideal for difficult couplings that fail with other halides.

    • This compound remains the workhorse, offering a reliable balance of high reactivity and stability.

    • (6-Chloropyridin-2-yl)methanamine is a more cost-effective alternative but requires more specialized and active catalyst systems to achieve comparable yields to the bromo-analogue.[8][9]

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity order F > Cl > Br > I prevails.

    • (6-Fluoropyridin-2-yl)methanamine is the superior choice, allowing for reactions under milder conditions with a broader range of nucleophiles.[13][14]

    • (6-Chloropyridin-2-yl)methanamine is also highly effective, though it may require slightly more forcing conditions.

  • For Modulating Physicochemical and Biological Properties:

    • (6-(Trifluoromethyl)pyridin-2-yl)methanamine is an excellent non-classical bioisostere. The electron-withdrawing CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in medicinal chemistry.[2][17]

    • (6-Methylpyridin-2-yl)methanamine provides a simple, non-halogenated alternative that can be used to probe steric and electronic effects at the 6-position.

By understanding these reactivity trends and having access to robust experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.

References

Comparative Bioactivity of (6-Bromopyridin-2-yl)methanamine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on the (6-bromopyridin-2-yl)methanamine scaffold, a privileged structure in medicinal chemistry. The inherent reactivity of the bromine atom and the nucleophilicity of the aminomethyl group make this scaffold a versatile starting point for the synthesis of diverse compound libraries. This document summarizes key in vitro data for representative analogs, details the experimental methodologies for their biological evaluation, and visualizes relevant cellular pathways and experimental workflows to support further research and development in this area.

Data Presentation

The bioactivity of novel compounds is often assessed through a combination of cytotoxicity screening against cancer cell lines and targeted assays such as enzyme inhibition. Below are representative data for a hypothetical series of this compound derivatives, designated as BPMD-1 through BPMD-4 .

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the cytotoxic effects of the BPMD series against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). Doxorubicin, a standard chemotherapeutic agent, is included as a reference compound.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BPMD-1 9.514.211.8
BPMD-2 6.18.97.5
BPMD-3 2.84.13.3
BPMD-4 17.225.620.4
Doxorubicin (Reference) 0.981.250.85

Data is hypothetical and for illustrative purposes, based on typical screening results for novel pyridine derivatives.

Table 2: Kinase Inhibitory Activity (IC₅₀ in µM)

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature in many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The following table shows the inhibitory activity of the BPMD series against VEGFR-2. Sorafenib, a known multi-kinase inhibitor, is used as a reference.

CompoundVEGFR-2 IC₅₀ (µM)
BPMD-1 8.2
BPMD-2 5.3
BPMD-3 1.5
BPMD-4 12.1
Sorafenib (Reference) 0.09

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives targeting kinases.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the validation of scientific findings. The following methodologies are key for the biological screening of novel this compound derivatives.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7, A549, and HCT116 are commonly used.

  • Media: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-Glutamine, and a penicillin-streptomycin solution.

  • Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (VEGFR-2)

Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific enzyme activity. A common method for kinase assays is a fluorescence-based assay that measures ATP consumption.

  • Reaction Setup: The VEGFR-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer within a 96-well plate.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a specific peptide substrate and ATP.

  • ATP Detection: After a set incubation period, a detection reagent is added that selectively binds to the remaining ATP, generating a fluorescent signal. The amount of kinase activity is inversely proportional to the fluorescence intensity, as active kinase will consume ATP.

  • Data Analysis: The results are used to calculate the percentage of kinase inhibition for each compound concentration. The IC₅₀ value is determined from the resulting dose-response curve.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Add Compound Dilutions incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate for 2-4h mtt_add->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_plate Measure Absorbance solubilize->read_plate analysis Calculate % Viability read_plate->analysis ic50 Determine IC50 analysis->ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PLCg->PI3K RAS RAS PI3K->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis Cell Proliferation Migration Transcription->Angiogenesis promotes BPMD3 BPMD-3 (Inhibitor) BPMD3->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a BPMD derivative.

Cost-Benefit Analysis of (6-Bromopyridin-2-yl)methanamine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that balances cost, efficiency, and synthetic versatility. (6-Bromopyridin-2-yl)methanamine is a valuable bifunctional molecule, featuring both a reactive bromine atom, ideal for cross-coupling reactions, and a primary amine for further derivatization. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a particular focus on the widely used Suzuki-Miyaura cross-coupling reaction. Its performance is compared with viable alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound is a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The strategic placement of the bromo and aminomethyl groups allows for sequential or orthogonal functionalization, making it a versatile tool for building molecular complexity.

However, its utility must be weighed against its cost and the availability and performance of alternative building blocks. This guide considers two primary alternatives for introducing a substituted pyridine moiety in a synthesis:

  • 2-Bromo-6-methylpyridine: This alternative allows for the introduction of a 2-methylpyridine group, which can be a common structural motif in bioactive molecules. The methyl group is less reactive than the aminomethyl group, which can be an advantage or disadvantage depending on the synthetic strategy.

  • 2-Chloro-6-methylpyridine: As chloro-aromatics are generally less expensive than their bromo counterparts, this alternative presents a potential cost-saving opportunity. However, the carbon-chlorine bond is typically less reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, often necessitating more forcing conditions or specialized catalyst systems.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound and its alternatives in this reaction is a critical factor in their selection.

General Reactivity Trends:

  • C-Br vs. C-Cl: The C-Br bond is weaker than the C-Cl bond, making bromopyridines generally more reactive in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for bromopyridines compared to their chloro analogs.

  • The "2-Pyridyl Problem": The nitrogen atom at the 2-position of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower yields. The presence of a substituent at the 6-position, as in all the compounds compared here, can influence this interaction. The aminomethyl group in this compound, being a potential ligand itself, can further complicate the catalytic cycle, sometimes requiring careful selection of ligands and conditions to avoid side reactions.

Quantitative Data Summary:

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of the discussed pyridine building blocks with phenylboronic acid. It is important to note that direct side-by-side comparative studies are limited, and the data presented is a composite from various sources to illustrate general trends.

FeatureThis compound2-Bromo-6-methylpyridine2-Chloro-6-methylpyridine
Typical Yield 70-90%80-95%60-85% (often requires stronger conditions)
Reaction Time 4-12 hours2-8 hours8-24 hours
Catalyst Loading 2-5 mol%1-3 mol%3-10 mol% (often with specialized ligands)
Relative Cost HighMediumLow

Cost-Benefit Analysis

The choice between these building blocks involves a trade-off between reagent cost, reaction efficiency, and the cost of the catalyst and other reagents.

ReagentAvg. Price (USD/g)Cost per mmol (USD)Relative ReactivityKey Considerations
This compound~$30-50~$5.60 - 9.40HighHigh cost, but offers a versatile handle for further functionalization.
2-Bromo-6-methylpyridine~$5-10~$0.86 - 1.72HighMore cost-effective than the aminomethyl analog, with good reactivity.
2-Chloro-6-methylpyridine~$1-3~$0.13 - 0.38ModerateLowest reagent cost, but may require higher catalyst loading, more expensive ligands, and longer reaction times, potentially increasing overall process cost.

Analysis:

  • This compound is the premium choice when the aminomethyl functionality is essential for the subsequent synthetic steps. Its high cost is a significant drawback, but the synthetic efficiency it offers can be justifiable for high-value target molecules in late-stage drug discovery.

  • 2-Bromo-6-methylpyridine represents a good balance between cost and reactivity. It is significantly cheaper than the aminomethyl analog and generally provides high yields under standard Suzuki-Miyaura conditions. This makes it an excellent choice for many applications where a 6-methyl-2-pyridyl moiety is desired.

  • 2-Chloro-6-methylpyridine is the most economical option in terms of initial reagent cost. However, the potential for lower yields, longer reaction times, and the need for more expensive and specialized catalyst systems can offset the initial savings, especially in large-scale synthesis. A thorough process optimization is crucial to make this a truly cost-effective alternative.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents:

    • This compound (1.0 mmol, 187 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

    • K₂CO₃ (2.0 mmol, 276 mg)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridine with Phenylboronic Acid

  • Reagents:

    • 2-Bromo-6-methylpyridine (1.0 mmol, 172 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Pd(dppf)Cl₂ (0.02 mmol, 16 mg)

    • K₂CO₃ (2.0 mmol, 276 mg)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • Follow the same general procedure as in Protocol 1, substituting the respective reagents.

    • The reaction is typically faster; monitor for completion after 4-6 hours.

Visualizing the Synthetic Workflow and Catalytic Cycle

Experimental Workflow:

experimental_workflow reagents Combine Reactants: - Halopyridine - Boronic Acid - Base - Catalyst reaction Reaction Setup: - Degas - Add Solvent - Heat & Stir reagents->reaction 1 workup Aqueous Workup: - Quench - Extract - Wash reaction->workup 2 purification Purification: - Dry - Concentrate - Chromatography workup->purification 3 product Isolated Product purification->product 4

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle:

suzuki_cycle pd0 Pd(0)L2 pdii_ox R1-Pd(II)L2-X pd0->pdii_ox Oxidative Addition (R1-X) pdii_trans R1-Pd(II)L2-R2 pdii_ox->pdii_trans Transmetalation (R2-B(OR)2) pdii_trans->pd0 Reductive Elimination r1_r2 R1-R2 pdii_trans->r1_r2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of a pyridine building block in synthesis is a multifaceted decision. This compound is a highly valuable, albeit expensive, reagent that provides a direct route to aminomethyl-substituted pyridines. For syntheses where this functionality is not immediately required, 2-bromo-6-methylpyridine offers a more cost-effective solution with excellent reactivity. 2-Chloro-6-methylpyridine is the most budget-friendly option, but its lower reactivity necessitates careful optimization of reaction conditions to be economically viable on a larger scale. Researchers and drug development professionals should carefully consider the synthetic goals, project budget, and timeline when selecting the most appropriate building block for their specific needs.

A Comparative Guide to Analytical Methods for Determining the Purity of (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds like (6-Bromopyridin-2-yl)methanamine is a critical step. This compound, with its reactive bromine atom and methylamine functional group, is a valuable building block in organic synthesis.[1] Ensuring its purity is paramount for the reliability and reproducibility of subsequent reactions and for the safety and efficacy of potential pharmaceutical products.

This guide provides an objective comparison of various analytical methods used to assess the purity of this compound. We present a detailed examination of these techniques, supported by experimental protocols and data presentation examples, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Purity Determination Methods

The purity of this compound can be evaluated using a range of analytical techniques. The choice of method depends on several factors, including the need for quantitative versus qualitative data, the nature of expected impurities, available instrumentation, and cost. The following table summarizes the key characteristics of the most common methods.

MethodPrincipleLimit of Detection (LOD)ThroughputCostKey Advantages & Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.Low (ng-µg/mL)[2]HighModerateAdvantages: High resolution and sensitivity, suitable for quantitative analysis of non-volatile and thermally labile compounds.[2] Disadvantages: Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components followed by detection and identification based on mass-to-charge ratio.Very Low (pg-ng/mL)[2]HighHighAdvantages: Excellent for identifying and quantifying volatile impurities, provides structural information.[2][3] Disadvantages: Not suitable for non-volatile or thermally unstable compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.High (mg)[2]LowHighAdvantages: A primary ratio method that can provide unambiguous structural confirmation and quantify impurities without the need for reference standards of the impurities.[2][4] Disadvantages: Lower sensitivity compared to chromatographic methods.
Elemental Analysis Measures the percentage composition of elements (C, H, N, Br) in a sample after combustion.N/ALowModerateAdvantages: Provides fundamental information about the elemental composition, which can be compared to theoretical values for the pure compound.[2][5] Disadvantages: Does not distinguish between the target compound and isomers or impurities with the same elemental composition.
Melting Point Analysis Determination of the temperature range over which a solid melts. A sharp, narrow melting range indicates high purity.N/AHighLowAdvantages: Quick, easy, and inexpensive preliminary assessment of purity.[2] Disadvantages: Non-specific; many different impurities can cause a melting point depression and broadening.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase coated on a plate and a mobile phase.High (µg)HighLowAdvantages: Simple, rapid, and low-cost method for a qualitative check of impurity presence.[2] Disadvantages: Not quantitative, lower resolution than HPLC.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key quantitative techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase diluent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chromolith SpeedROD C18 or equivalent (4.6 x 50 mm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile organic impurities that may be present from the synthesis process.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in a suitable solvent such as dichloromethane or methanol.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard or by area percentage if response factors are assumed to be similar.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful tool for determining purity without requiring a reference standard of the analyte itself. The assay is performed by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known purity and weight.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample and Standard Preparation:

    • Accurately weigh about 20 mg of the this compound sample.

    • Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (d1): A long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (e.g., 30-60 seconds).

    • Number of Scans: 8 or 16 scans are typically sufficient.

  • Data Analysis:

    • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Data Presentation

Clear presentation of quantitative data is essential for comparison and interpretation.

Table 1: Example HPLC Purity Data

Peak No.Retention Time (min)Peak AreaArea %Identification
12.5415,4300.35Impurity A
23.888,7650.20Unknown Impurity
35.12 4,389,500 99.20 This compound
46.4511,0500.25Impurity B
Total 4,424,745 100.00

Table 2: Example Elemental Analysis Data

ElementTheoretical %Experimental %Difference %
Carbon (C)38.5238.45-0.07
Hydrogen (H)3.773.81+0.04
Nitrogen (N)14.9714.91-0.06
Bromine (Br)42.7242.65-0.07

Visualizations

Diagrams can effectively illustrate complex workflows and decision-making processes.

G cluster_synthesis Synthesis & Isolation cluster_qc Purity Analysis start Synthesized Product purify Purification (e.g., Crystallization, Column Chromatography) start->purify isolated Isolated Compound purify->isolated qual_check Qualitative Check (TLC, Melting Point) isolated->qual_check Submit for QC quant_analysis Quantitative Analysis (HPLC, qNMR, GC-MS) qual_check->quant_analysis data Data Review & Purity Calculation quant_analysis->data final Final Purity Report data->final

Caption: Experimental workflow for synthesis and purity confirmation.

Caption: Decision tree for selecting an appropriate purity analysis method.

References

Comparative Analysis of (6-Bromopyridin-2-yl)methanamine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and biological properties of (6-Bromopyridin-2-yl)methanamine derivatives reveals their potential as versatile scaffolds in medicinal chemistry. This guide provides a comparative overview of their X-ray crystal structures and biological activities, supported by experimental data and detailed protocols to inform future research and development in oncology and beyond.

The pyridine ring is a fundamental component in a vast number of biologically active compounds. The introduction of a bromine atom and a methanamine side chain, as seen in the this compound scaffold, offers unique opportunities for structural modification and interaction with biological targets. These derivatives have garnered interest for their potential as anticancer agents and kinase inhibitors. This guide synthesizes available crystallographic and biological data to provide a comparative framework for researchers.

Structural Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms within a molecule is crucial for understanding its interaction with biological targets. X-ray crystallography provides definitive structural data. While a comprehensive series of simple N-substituted this compound derivatives with publicly available crystal structures is limited, analysis of related compounds offers significant insights.

Here, we compare the crystallographic data of two notable derivatives: the complex tertiary amine, tris[(6-bromopyridin-2-yl)methyl]amine, and a Schiff base derivative, (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline.

Parametertris[(6-bromopyridin-2-yl)methyl]amine[1][2](E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline[3]
Chemical Formula C18H15Br3N4C13H11BrN2
Molecular Weight 527.07275.15
Crystal System TriclinicOrthorhombic
Space Group P-1P bca
a (Å) 6.2445 (8)13.542 (3)
b (Å) 13.2335 (16)6.1544 (15)
c (Å) 13.3973 (17)27.620 (7)
α (°) 89.818 (4)90
β (°) 82.889 (4)90
γ (°) 76.513 (4)90
Volume (ų) 1064.5 (2)2301.9 (10)
Key Structural Features Trigonal pyramidal geometry at the central nitrogen. Interesting intermolecular Br···Br interactions providing a stabilizing influence.[1][2]E configuration about the C=N bond. The dihedral angle between the pyridine and benzene rings is 30.4 (1)°.[3]

Note: The data presented is derived from published crystallographic studies. Direct comparison should be made with caution due to the different nature of the derivatives.

Comparative Biological Activity

Compound IDSubstitution on MethanamineAnticancer Activity (IC50 in µM) - MCF-7 (Breast Cancer)Kinase Inhibitory Activity (IC50 in µM) - VEGFR-2
BPM-1 -H (parent amine)15.220.5
BPM-2 -CH310.814.3
BPM-3 -CH2CH38.511.2
BPM-4 -Phenyl5.16.8
Doxorubicin (Reference)0.98N/A
Sunitinib (Reference)N/A0.009

Disclaimer: The IC50 values for BPM-1 to BPM-4 are hypothetical and for illustrative purposes only, designed to show potential trends in activity with increasing substitution size and aromaticity.

Experimental Protocols

To ensure the reproducibility and standardization of findings, detailed methodologies for key biological assays are provided below.

Synthesis and Crystallization of tris[(6-bromopyridin-2-yl)methyl]amine

The synthesis involves a multi-step process starting from 2,6-dibromopyridine. The key steps include lithiation, formylation, reduction to the alcohol, conversion to a mesylate, substitution with azide, reduction to the primary amine, and finally, reaction with two equivalents of the mesylate to yield the target compound.[2]

Crystallization: Crystals suitable for X-ray diffraction can be obtained by dissolving the purified compound in acetonitrile and allowing for slow evaporation of the solvent.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, the cytotoxic effects of potential anticancer compounds.

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[4]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.[4] The IC50 value is calculated from the dose-response curve.

Kinase Inhibition Assay (VEGFR-2)

This assay determines the direct inhibitory effect of a compound on a specific kinase enzyme.

  • Reaction Setup: In a 96-well plate, incubate the VEGFR-2 enzyme with the test compound at various concentrations in a reaction buffer.

  • Initiation: Initiate the kinase reaction by adding the substrate (a specific peptide) and ATP.

  • Detection: After a set incubation period, add a detection reagent that measures the amount of ADP produced (inversely proportional to the amount of ATP remaining). This is often a luminescence-based assay.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[5]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow Experimental Workflow for Compound Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity kinase_inhibition Kinase Inhibition Assay (e.g., VEGFR-2) characterization->kinase_inhibition ic50 IC50 Determination cytotoxicity->ic50 kinase_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound This compound Derivative Compound->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by test compounds.

References

Safety Operating Guide

Proper Disposal of (6-Bromopyridin-2-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (6-Bromopyridin-2-yl)methanamine and materials contaminated with it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, it is classified as toxic if swallowed. Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. Adherence to the following procedures will minimize risks to personnel and the environment.

Hazard Profile and Safety Precautions

Before handling this compound, it is essential to be aware of its hazard classifications. This information dictates the necessary personal protective equipment (PPE) and emergency procedures.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity, OralH301: Toxic if swallowedP264: Wash hands and any exposed skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

This table summarizes key hazard information. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic compound, must be handled systematically. Due to the presence of bromine, it falls into the category of halogenated waste, which requires segregation from non-halogenated waste streams.[4][5]

1. Segregation of Waste:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5]

  • Never mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[6] Incorrect segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[4]

2. Collection of Waste:

  • Pure Compound and Concentrated Solutions: Collect any unused or waste this compound in its original container or a compatible, tightly sealed waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as halogenated hazardous waste. Place these items in a sealed bag and then into the designated halogenated waste container.

  • Dilute Solutions: Aqueous solutions containing this compound should not be disposed of down the drain.[1] They must be collected as halogenated aqueous waste.

3. Labeling and Storage:

  • The waste container must be labeled with a "Hazardous Waste" tag.[4]

  • The label must clearly identify the contents, including "this compound" and any other constituents, along with their approximate concentrations.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[7] The container should be kept in secondary containment to prevent spills.

4. Arranging for Disposal:

  • Once the waste container is full, or if waste has been accumulated for the maximum allowed time per institutional and local regulations, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to collect the waste.

  • Follow all institutional procedures for waste pickup, including completing any necessary paperwork.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation cluster_disposal_path Final Disposal Path start Generate this compound Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_store Label Container and Store in Designated Satellite Area halogenated_container->label_store non_halogenated_container->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs

Caption: Disposal workflow for this compound.

This structured approach ensures that all waste generated from research activities involving this compound is managed safely, in compliance with regulations, and with due consideration for environmental protection.

References

Personal protective equipment for handling (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Safeguarding research and development is paramount when handling potent chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of (6-Bromopyridin-2-yl)methanamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Compound Identification and Properties

This compound is a halogenated aminopyridine derivative. Its hazard profile necessitates careful handling to prevent toxic exposure. Below is a summary of its key properties.

PropertyValueReference
CAS Number 188637-63-0
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol [1]
Appearance White to yellow solid or liquid
Storage Store at 2-8°C in a dark place under an inert atmosphere.
Hazard Statements H301: Toxic if swallowed.
Signal Word Danger
GHS Pictograms GHS06 (Skull and Crossbones)

Personal Protective Equipment (PPE)

A comprehensive Personal Protective Equipment (PPE) plan is mandatory for all operations involving this compound. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting Safety glasses with side shields or chemical splash goggles.[2]Double-gloving with chemical-resistant gloves (e.g., Nitrile).[2]Fully-buttoned laboratory coat, full-length pants, and closed-toed shoes.[2]Work within a certified chemical fume hood is required.[2]
Solution Preparation Chemical splash goggles.[2]Double-gloving with chemical-resistant gloves (e.g., Nitrile).[2]Fully-buttoned laboratory coat, full-length pants, and closed-toed shoes.[2]Work within a certified chemical fume hood is required.[2]
Conducting Reactions Chemical splash goggles and a face shield.[4]Double-gloving with chemical-resistant gloves (e.g., Nitrile).[2]Chemical-resistant laboratory coat or apron.[4] Full-length pants and closed-toed shoes.[2]Work within a certified chemical fume hood is required.[2]
Waste Disposal & Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant coverall or apron.[5] Chemical-resistant boots.[5]A NIOSH-approved respirator with appropriate cartridges may be necessary, especially for large spills or if PELs are exceeded.[2][6]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound, both solid and in solution, must be performed inside a properly functioning and certified chemical fume hood.[2][3]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Material Minimization: Use the smallest practical quantities for the experiment to minimize waste and potential exposure.[2]

2. Handling the Compound:

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Avoid Contact: Take extreme care to avoid contact with skin, eyes, and clothing.[2][6]

  • Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[2]

  • Container Management: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2][6][8]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[2][6][9]

  • Clothing: Immediately change any contaminated clothing.

Disposal Plan: Step-by-Step Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Never dispose of this chemical down the drain.[2]

1. Waste Segregation and Collection:

  • Identify Waste Streams: Clearly identify all waste containing the compound, including unused material, reaction mixtures, contaminated labware (e.g., pipette tips, gloves, weighing paper), and cleaning materials.[10]

  • Halogenated Waste: This compound must be segregated into a dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated waste, as this complicates disposal.[8][10][11]

  • Solid Waste: Collect contaminated solids in a clearly labeled, sealable, high-density polyethylene (HDPE) container marked "Halogenated Organic Solid Waste."[8][10]

  • Liquid Waste: Collect solutions in a dedicated, leak-proof, and shatter-resistant container labeled "Halogenated Organic Liquid Waste." Fill containers to no more than 80% capacity.[10]

2. Storage and Labeling:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[8]

  • Storage: Store hazardous waste in closed, properly labeled containers in a designated, secure area away from incompatible materials.[2][6]

3. Final Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[10]

  • Container Disposal: Empty containers that once held this compound must be treated as hazardous waste and disposed of accordingly.[6]

Emergency Procedures: Spills and Exposure

  • Small Spill: If a small spill occurs within the fume hood, absorb it with an inert material (e.g., vermiculite, sand), collect the material into a sealed container, and dispose of it as halogenated hazardous waste.[7][8]

  • Large Spill: In the event of a large spill, immediately evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

G prep Step 1: Preparation - Work in Fume Hood - Wear Full PPE - Minimize Quantities handle Step 2: Handling - Avoid Contact & Aerosols - Keep Container Closed prep->handle Proceed post_handle Step 3: Post-Handling - Decontaminate Area - Wash Hands Thoroughly handle->post_handle Task Complete spill Emergency: Spill - Small Spill: Absorb & Collect - Large Spill: Evacuate & Call EH&S handle->spill If Spill Occurs segregate Step 4: Waste Segregation - Identify All Waste Streams - Separate Halogenated Waste post_handle->segregate Generate Waste collect_solid Solid Waste Collection - Labeled, Sealed HDPE Container - Includes Contaminated PPE segregate->collect_solid collect_liquid Liquid Waste Collection - Labeled, Leak-Proof Container - Do Not Overfill segregate->collect_liquid store Step 5: Storage - Closed Containers - Designated & Secure Area collect_solid->store collect_liquid->store disposal Step 6: Final Disposal - Use Licensed Waste Contractor store->disposal spill->segregate After Cleanup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromopyridin-2-yl)methanamine
Reactant of Route 2
(6-Bromopyridin-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.